LEM-14
Description
Properties
IUPAC Name |
2-[[4-[(3R)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c30-22-21-17-7-3-4-8-19(17)34-23(21)27-20(26-22)14-28-9-11-29(12-10-28)24(31)18-13-15-5-1-2-6-16(15)25(32)33-18/h1-2,5-6,18H,3-4,7-14H2,(H,26,27,30)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOXWRFJOUWUKX-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)C5CC6=CC=CC=C6C(=O)O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)[C@H]5CC6=CC=CC=C6C(=O)O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of LEM-14 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic regulation, the suite of mechanisms that modify gene expression without altering the DNA sequence itself, is a cornerstone of cellular differentiation, development, and disease. A key aspect of this regulation is the dynamic modification of chromatin structure. Within this complex landscape, the term "LEM-14" has emerged in scientific literature, primarily identifying it as a chemical inhibitor of the histone methyltransferase NSD2. This guide provides an in-depth analysis of this compound's function, its mechanism of action as an epigenetic modulator, and contextualizes it within the broader family of LEM-domain proteins that also play a critical role in chromatin organization.
Part 1: this compound, the NSD2 Inhibitor
This compound is a small molecule inhibitor identified for its specificity towards the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1] NSD2 is a histone lysine methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark associated with active transcription and chromatin accessibility. The NSD family of proteins, including NSD1, NSD2, and NSD3, are crucial for chromatin regulation, and their dysregulation is implicated in various cancers, making them significant targets for therapeutic development.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of NSD2. Molecular docking studies suggest that this compound interacts with key amino acid residues within the active pocket of NSD2.[2] Specifically, it is proposed to form hydrogen bonding and hydrophobic interactions with residues such as VAL 14, TYR 17, TRP 20, and PHE 50, thereby preventing the binding of the S-adenosyl methionine (SAM) cofactor and the histone substrate.[2] By inhibiting the methyltransferase activity of NSD2, this compound effectively reduces the levels of H3K36me2, leading to alterations in chromatin structure and gene expression.
Quantitative Data: Inhibitory Activity
The inhibitory potential of this compound and its derivative, this compound-1189, has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potency and selectivity of these compounds.
| Compound | Target | In Vitro IC50 (µM) | Reference |
| This compound | NSD2 | 132 | [1] |
| NSD1 | Inactive | [1] | |
| NSD3 | Inactive | [1] | |
| This compound-1189 | NSD1 | 418 | [1] |
| NSD2 | 111 | [1] | |
| NSD3 | 60 | [1] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay:
A common method to determine the IC50 of inhibitors like this compound involves a radiometric or fluorescence-based assay.
-
Reaction Setup: Recombinant human NSD2 enzyme is incubated with a histone H3 substrate (either full-length histone or a peptide fragment) and a radioactively labeled methyl donor, S-adenosyl-[3H]-methionine (³H-SAM), in a suitable reaction buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also included.
-
Incubation: The reactions are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1 hour) to allow for the methyltransferase reaction to proceed.
-
Detection: The reaction is stopped, and the radioactively labeled histone substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Workflow Visualization
References
LEM-14: A Selective Inhibitor of the Histone Methyltransferase NSD2
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of LEM-14, a selective inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase implicated in the pathogenesis of multiple myeloma and other cancers. This document collates available quantitative data, outlines detailed experimental methodologies for the characterization of NSD2 inhibitors, and presents visual representations of key biological pathways and experimental workflows.
Introduction to NSD2 as a Therapeutic Target
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone lysine methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2). This epigenetic modification is crucial for chromatin regulation and gene expression.[1] The NSD family of proteins, which also includes NSD1 and NSD3, are considered oncoproteins and drivers of various tumors, making them important drug targets.
In a significant subset of multiple myeloma cases, a chromosomal translocation, t(4;14)(p16.3;q32), leads to the overexpression of NSD2.[2][3] This overexpression is associated with a more aggressive disease course and a poorer prognosis.[2][3] The resulting global increase in H3K36me2 alters the transcriptional landscape, promoting the expression of oncogenes such as IRF4 and CCND2, which are critical for myeloma cell growth and survival.[1] Given its central role in the pathology of t(4;14)+ multiple myeloma and other cancers, the development of selective NSD2 inhibitors is a promising therapeutic strategy.
This compound: A Selective NSD2 Inhibitor
This compound was identified as a specific inhibitor of NSD2.[2] In vitro studies have demonstrated its selectivity for NSD2 over other closely related histone methyltransferases, NSD1 and NSD3.[2] A derivative of this compound, designated this compound-1189, has also been developed and shows a differential inhibition profile across the NSD family.[2] These molecules represent valuable tools for studying the biological functions of NSD proteins and serve as a basis for the development of more potent therapeutic agents.[2]
Quantitative Data
The inhibitory activity of this compound and its derivative, this compound-1189, has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity Note |
| NSD2 | 132 | Selective for NSD2 |
| NSD1 | Inactive | - |
| NSD3 | Inactive | - |
Data sourced from Shen Y, et al. Biochem Biophys Res Commun. 2019.[2]
Table 2: In Vitro Inhibitory Activity of this compound-1189
| Target | IC50 (µM) |
| NSD1 | 418 |
| NSD2 | 111 |
| NSD3 | 60 |
Data sourced from Shen Y, et al. Biochem Biophys Res Commun. 2019.[2]
Signaling Pathway of NSD2 in Multiple Myeloma
The overexpression of NSD2 due to the t(4;14) translocation is a key oncogenic driver in a subset of multiple myeloma cases. The following diagram illustrates the signaling pathway initiated by NSD2 overexpression.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibitors. The following sections provide representative protocols for key assays used in the characterization of NSD2 inhibitors.
Disclaimer: The following protocols are generalized methodologies for the respective assays. The specific experimental details for the characterization of this compound have not been made publicly available in the cited literature. These protocols are intended to provide a framework for how such an inhibitor would be characterized.
In Vitro Histone Methyltransferase (HMT) Assay for IC50 Determination
This assay is fundamental for determining the potency of an inhibitor against its target enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a 2x stock solution of recombinant human NSD2 enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Prepare a 2x stock solution of the histone H3 substrate (e.g., full-length histone H3 or a peptide fragment) in assay buffer.
-
Prepare a 2x stock solution of the methyl donor, S-adenosylmethionine (SAM), in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Reaction:
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 10 µL of a pre-mixed solution containing the NSD2 enzyme and histone H3 substrate.
-
Initiate the reaction by adding 5 µL of the SAM solution.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
The detection of H3K36me2 can be performed using various methods, including:
-
Radioactive Assay: Using [3H]-SAM and measuring the incorporation of the radioactive methyl group into the histone substrate by scintillation counting.
-
Antibody-based methods (e.g., AlphaLISA, ELISA): Using a specific antibody that recognizes H3K36me2.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a highly sensitive, bead-based immunoassay suitable for high-throughput screening of enzyme inhibitors.
Protocol:
-
Enzymatic Reaction:
-
Perform the HMT reaction as described in section 4.1 in a 384-well microplate.
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
Add a mixture of AlphaLISA acceptor beads conjugated to an anti-H3K36me2 antibody and biotinylated anti-histone H3 antibody.
-
Incubate in the dark to allow for antibody-antigen binding.
-
Add streptavidin-coated donor beads.
-
Incubate again in the dark.
-
-
Signal Reading:
-
Read the plate on an Alpha-enabled plate reader. In the presence of H3K36me2, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay
NanoBRET™ is a live-cell assay that can be used to determine the binding affinity and target engagement of a compound.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing NSD2 fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well or 384-well white assay plate.
-
-
Assay:
-
Prepare serial dilutions of this compound.
-
Add a NanoBRET™ tracer that binds to the active site of NSD2 to the cells.
-
Add the this compound dilutions to the cells.
-
Incubate to allow for compound entry and binding to the target.
-
Add the NanoLuc® substrate.
-
-
Signal Reading:
-
Measure the bioluminescent signal from the NanoLuc® donor and the fluorescent signal from the tracer acceptor. The BRET ratio is calculated, and a decrease in this ratio indicates displacement of the tracer by the inhibitor.
-
CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Sequencing
CUT&RUN-seq is a method to profile the genome-wide distribution of DNA-binding proteins and histone modifications with high resolution and low background. It can be used to assess the effect of an NSD2 inhibitor on the global landscape of H3K36me2.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat multiple myeloma cells (e.g., KMS-11) with this compound or a vehicle control for a specified time.
-
Harvest the cells and bind them to Concanavalin A-coated magnetic beads.
-
-
Antibody Incubation:
-
Permeabilize the cells with digitonin.
-
Incubate with a primary antibody specific for H3K36me2.
-
-
pA-MNase Binding and Cleavage:
-
Wash the cells and incubate with Protein A-Micrococcal Nuclease (pA-MNase).
-
Wash to remove unbound pA-MNase.
-
Activate the MNase with Ca2+ to induce cleavage of the DNA surrounding the antibody-bound chromatin.
-
-
DNA Extraction and Sequencing:
-
Stop the reaction with a chelating agent (e.g., EDTA).
-
Collect the released DNA fragments.
-
Prepare sequencing libraries from the purified DNA.
-
Perform paired-end sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of H3K36me2 enrichment.
-
Compare the H3K36me2 profiles between this compound-treated and control cells to identify changes in the epigenetic landscape.
-
Conclusion
This compound represents a significant step forward in the development of targeted therapies against NSD2-driven cancers. Its selectivity for NSD2 provides a valuable tool for dissecting the biological roles of this important epigenetic modifier. The methodologies outlined in this guide provide a robust framework for the further characterization of this compound and the discovery of next-generation NSD2 inhibitors with enhanced potency and drug-like properties. Further studies are warranted to evaluate the cellular activity and in vivo efficacy of this compound and its derivatives.
References
The Role of LEM-14 in the Inhibition of H3K36 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 36 (H3K36) is predominantly associated with actively transcribed regions of the genome and is implicated in various cellular processes, including transcriptional elongation, DNA repair, and RNA splicing. The enzymes responsible for H3K36 methylation, histone methyltransferases (HMTs), are often dysregulated in various diseases, including cancer, making them attractive targets for therapeutic intervention.
This technical guide provides an in-depth overview of LEM-14, a small molecule inhibitor that targets the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) histone methyltransferase, and its role in the inhibition of H3K36 methylation. NSD2, also known as MMSET or WHSC1, is a key enzyme responsible for H3K36 di-methylation (H3K36me2) and its overexpression is linked to a poor prognosis in several cancers, particularly multiple myeloma.[1]
This compound: A Selective Inhibitor of NSD2
This compound was identified as a specific inhibitor of NSD2.[2][3] Its discovery provides a valuable chemical tool for studying the biological functions of NSD2 and for the development of potential therapeutic agents.
Mechanism of Action
This compound functions by targeting the catalytic SET domain of NSD2, thereby blocking its methyltransferase activity.[1] This inhibition prevents the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the lysine 36 residue on histone H3. The resulting decrease in H3K36me2 levels can lead to alterations in chromatin structure and gene expression, ultimately impacting cancer cell proliferation and survival.
Quantitative Data: In Vitro Inhibition of NSD Family Members
The following table summarizes the in vitro inhibitory activity of this compound and its derivative, this compound-1189, against the NSD family of histone methyltransferases (NSD1, NSD2, and NSD3). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | NSD1 | >1000 | [1] |
| NSD2 | 132 | [1] | |
| NSD3 | No activity | [1] | |
| This compound-1189 | NSD1 | 418 | [1] |
| NSD2 | 111 | [1] | |
| NSD3 | 60 | [1] |
Table 1: In vitro IC50 values of this compound and this compound-1189 against NSD family members.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and a typical experimental workflow for screening and validating such inhibitors.
Experimental Protocols
The following are representative protocols for key experiments involved in the characterization of NSD2 inhibitors like this compound. These are based on established methodologies in the field, as the detailed protocols from the primary publication by Shen et al. (2019) were not fully accessible.
In Vitro Histone Methyltransferase (HMT) Assay for IC50 Determination
This protocol describes a common method to measure the enzymatic activity of NSD2 and determine the IC50 value of an inhibitor.
Materials:
-
Recombinant human NSD2 enzyme (catalytic domain)
-
Histone H3 substrate (e.g., full-length protein or peptide)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Inhibitor (this compound) at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant NSD2 enzyme, and the histone H3 substrate.
-
Add the inhibitor (this compound) at a range of concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto filter paper and allowing it to air dry.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Add scintillation fluid to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Cellular H3K36 Methylation
This protocol is used to assess the effect of an inhibitor on the levels of H3K36 methylation within cells.
Materials:
-
Cancer cell line with high NSD2 expression (e.g., multiple myeloma cell line KMS-11)
-
Inhibitor (this compound)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture the cancer cells and treat them with various concentrations of the inhibitor (this compound) for a specified time (e.g., 48-72 hours). Include an untreated control.
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K36me2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K36me2 levels upon inhibitor treatment.
Conclusion
This compound represents a significant development in the field of epigenetics and cancer research. As a selective inhibitor of NSD2, it provides a powerful tool to dissect the role of H3K36 di-methylation in various biological processes and disease states. The quantitative data on its inhibitory activity and the established experimental protocols for its characterization pave the way for further preclinical and clinical investigations. The continued development of NSD2 inhibitors, spurred by the discovery of molecules like this compound, holds promise for novel therapeutic strategies targeting epigenetic vulnerabilities in cancer.
References
Investigating the Biological Targets of LEM-14: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological targets of LEM-14, a selective inhibitor of the oncoprotein NSD2. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the methods used in its characterization.
Executive Summary
This compound has been identified as a specific inhibitor of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone lysine methyltransferase. NSD2, also known as MMSET or WHSC1, is a critical enzyme in chromatin regulation, and its aberrant activity is implicated in the progression of several cancers, most notably multiple myeloma with the t(4;14) translocation. This compound's ability to selectively inhibit NSD2 over other closely related histone methyltransferases makes it a valuable tool for studying NSD2 biology and a potential starting point for the development of targeted cancer therapies.
Primary Biological Target: NSD2
The primary biological target of this compound is the histone methyltransferase NSD2.[1] This enzyme plays a crucial role in epigenetics by catalyzing the addition of methyl groups to histone H3 at lysine 36 (H3K36). This methylation is a key signaling event in the regulation of gene expression.
In certain cancers, particularly multiple myeloma, the gene encoding NSD2 is translocated, leading to its overexpression.[1] This overexpression results in aberrant H3K36 methylation, which in turn drives the expression of oncogenes, promoting cancer cell growth and survival. Therefore, inhibiting the enzymatic activity of NSD2 is a promising therapeutic strategy for these malignancies.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of NSD2.[1] Molecular docking studies have provided insights into its binding mechanism, suggesting that this compound interacts with key amino acid residues within the active site of NSD2. These interactions are predicted to be a combination of hydrogen bonds and hydrophobic interactions, which effectively block the enzyme's ability to methylate its histone substrate.[2] Specifically, molecular modeling suggests that this compound forms a hydrogen bond with the amino acid residue TRP 59 and engages in hydrophobic interactions with VAL 14, TYR 17, PHE 50, and TRP 20 of NSD2.[2]
Signaling Pathway
The following diagram illustrates the role of NSD2 in chromatin modification and gene expression, and the inhibitory effect of this compound.
Quantitative Data
The inhibitory activity of this compound and its derivative, this compound-1189, has been quantified through in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Compound | Target | In Vitro IC50 (μM) | Selectivity Notes | Reference |
| This compound | NSD2 | 132 | Inactive against NSD1 and NSD3 | [1] |
| This compound-1189 | NSD1 | 418 | Differentially inhibits NSD family members | [1] |
| This compound-1189 | NSD2 | 111 | [1] | |
| This compound-1189 | NSD3 | 60 | [1] |
Experimental Protocols
The identification and characterization of this compound as an NSD2 inhibitor involved several key experimental methodologies. The following sections provide detailed protocols for these techniques.
Virtual Ligand Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, in this case, the NSD2 protein.
Objective: To computationally identify potential small molecule inhibitors of NSD2 from a chemical library.
Methodology:
-
Protein Structure Preparation:
-
Obtain the 3D crystal structure of the NSD2 catalytic SET domain from a protein data bank (e.g., PDB).
-
Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.
-
Define the binding site for docking based on the location of the known substrate or cofactor binding pocket.
-
-
Ligand Library Preparation:
-
Obtain a library of small molecules in a suitable digital format (e.g., SDF or MOL2).
-
Prepare the ligands for docking by generating 3D coordinates, assigning charges, and minimizing their energy.
-
-
Molecular Docking:
-
Use a molecular docking program (e.g., AutoDock, Glide, or GOLD) to predict the binding pose and affinity of each ligand in the NSD2 active site.
-
The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.
-
-
Hit Selection and Filtering:
-
Rank the ligands based on their docking scores.
-
Visually inspect the predicted binding poses of the top-scoring compounds to ensure they form reasonable interactions with the protein.
-
Apply additional filters based on drug-like properties (e.g., Lipinski's rule of five) to select the most promising candidates for experimental validation.
-
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay is used to measure the enzymatic activity of NSD2 and to determine the inhibitory effect of compounds like this compound.
Objective: To quantify the inhibition of NSD2-mediated histone H3K36 methylation by this compound in vitro.
Materials:
-
Recombinant human NSD2 enzyme
-
Histone H3 substrate (e.g., recombinant histone H3 or a peptide corresponding to the N-terminus of histone H3)
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Detection reagents (e.g., specific antibody for H3K36me2 and a secondary antibody conjugated to a reporter enzyme for ELISA-based detection, or radiolabeled SAM for a filter-binding assay)
Protocol (ELISA-based):
-
Coating: Coat a 96-well plate with the histone H3 substrate and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% BSA in PBST) and incubating for 1-2 hours at room temperature.
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the assay buffer, SAM, and the recombinant NSD2 enzyme.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiate the enzymatic reaction by adding the NSD2-containing reaction mixture to the wells.
-
Incubate the plate at 30°C for a defined period (e.g., 1 hour) to allow for histone methylation.
-
-
Detection:
-
Wash the plate to remove the reaction components.
-
Add a primary antibody specific for di-methylated H3K36 (H3K36me2) to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate and add a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a substrate for the reporter enzyme (e.g., TMB for HRP).
-
Stop the reaction and measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the identification and validation of this compound as an NSD2 inhibitor.
Virtual Screening Workflow
In Vitro Validation Workflow
References
The Impact of LEM-14 on Gene Expression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is increasingly shifting towards targeted approaches that exploit the specific molecular vulnerabilities of tumor cells. One such area of intense investigation is the epigenetic regulation of gene expression, which, when dysregulated, can drive cancer progression. This technical guide focuses on LEM-14 , a small molecule inhibitor of the histone methyltransferase NSD2 (Nuclear SET Domain Containing 2) , also known as MMSET or WHSC1.[1][2] Overexpression and hyperactivity of NSD2 are implicated in various malignancies, including multiple myeloma and certain solid tumors, making it a compelling therapeutic target.[3][4][5]
It is important to distinguish this compound from other similarly named but functionally distinct proteins relevant to cancer biology. METTL14 (Methyltransferase-like 14) is a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex, playing a crucial role in post-transcriptional gene regulation.[6][7][8] Dysregulation of METTL14 has been linked to both oncogenic and tumor-suppressive roles in various cancers.[6][9] Similarly, LEMD1 (LEM Domain Containing 1) is a protein that has been identified as an oncogene in several cancers, including pancreatic and triple-negative breast cancer, promoting tumor progression through pathways like mTORC1 and ERK signaling.[10][11][12] This guide will focus exclusively on the NSD2 inhibitor, this compound, and the broader consequences of NSD2 inhibition on gene expression in cancer cells.
Core Mechanism of Action of NSD2 and its Inhibition by this compound
NSD2 is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).[3][4] This epigenetic mark is associated with a more open chromatin state, facilitating the transcription of a variety of genes, including those that promote cell growth, proliferation, and survival.[4][5][13] In several cancers, genetic alterations such as the t(4;14) translocation in multiple myeloma lead to the overexpression of NSD2.[1][4] This results in a global increase in H3K36me2, leading to the aberrant activation of oncogenic gene expression programs.[4]
This compound is a specific inhibitor of NSD2, with an in vitro IC50 of 132 μM.[1] It shows inactivity against the closely related NSD1 and NSD3, highlighting its specificity.[1] By binding to the catalytic domain of NSD2, this compound and its derivatives block the enzyme's methyltransferase activity.[3] This inhibition leads to a reduction in global H3K36me2 levels, which in turn results in the compaction of chromatin and the silencing of NSD2-target oncogenes.[5][13] This targeted epigenetic modulation can induce cancer cell death and inhibit tumor growth.[4]
Quantitative Data on Gene Expression Changes Following NSD2 Inhibition
The inhibition of NSD2 by small molecules like this compound and other experimental compounds leads to significant changes in the gene expression profiles of cancer cells. The following tables summarize quantitative data from studies on NSD2 inhibition in multiple myeloma and neuroendocrine prostate cancer cells.
Table 1: Downregulation of Key Oncogenes Following NSD2 Inhibition in Multiple Myeloma Cells
| Gene | Cancer Type | Inhibitor | Concentration | Fold Change (Downregulation) | Reference |
| IRF4 | Multiple Myeloma | RK-552 | 3 µM | >2 | [4][14] |
| MYC | Multiple Myeloma | RK-552 | 5 µM | >2 | [14] |
| CCND2 | Multiple Myeloma | RK-552 | 5 µM | >2 | [14] |
| SLAMF7 | Multiple Myeloma | RK-552 | 5 µM | >2 | [14] |
| HIF1A | Multiple Myeloma | RK-552 | 5 µM | >2 | [14] |
Table 2: Gene Signature Changes Following NSD2 Inhibition in a Neuroendocrine Prostate Cancer (NEPC) Model
| Gene Signature | Cancer Model | Inhibitor | Effect | Reference |
| Hallmark Androgen Response | NEPC Patient-Derived Xenograft | KTX1001 | Pronounced Upregulation | [15] |
| Hallmark E2F Targets | NEPC Patient-Derived Xenograft | KTX1001 | Marked Downregulation | [15] |
| Hallmark MYC Targets | NEPC Patient-Derived Xenograft | KTX1001 | Marked Downregulation | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for key experiments used to assess the impact of NSD2 inhibitors on gene expression.
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma cell lines with the t(4;14) translocation (e.g., KMS-11, KMS-28BM, NCI-H929) and neuroendocrine prostate cancer cell lines (e.g., NCI-H660) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Treatment: this compound or other NSD2 inhibitors are dissolved in DMSO to create a stock solution. Cells are seeded at a desired density and treated with the inhibitor at various concentrations (e.g., 1-10 µM) or with DMSO as a vehicle control for a specified duration (e.g., 24-72 hours).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using a suitable master mix (e.g., SYBR Green) and gene-specific primers on a real-time PCR system. The 2^-ΔΔCt method is used to calculate the fold change in gene expression, with a housekeeping gene (e.g., GAPDH) as an internal control.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.
-
Chromatin Shearing: Nuclei are isolated and the chromatin is sheared to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific for H3K36me2 or NSD2.
-
Washing and Elution: The antibody-chromatin complexes are captured with protein A/G magnetic beads, followed by a series of washes to remove non-specific binding. The chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to assess enrichment at specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NSD2, H3K36me2, and a loading control (e.g., β-actin or Histone H3).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of NSD2 and a typical experimental workflow for studying the effects of its inhibition.
Conclusion
This compound and other specific inhibitors of NSD2 represent a promising therapeutic strategy for cancers driven by the aberrant activity of this histone methyltransferase. By reversing the oncogenic H3K36me2 epigenetic mark, these inhibitors can reprogram the gene expression landscape of cancer cells, leading to the silencing of key oncogenes and the induction of tumor-suppressive pathways. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of NSD2 inhibition. Future studies will likely focus on optimizing the potency and selectivity of these inhibitors, exploring combination therapies, and identifying biomarkers to predict patient response.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 6. Insights into roles of METTL14 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyltransferase-like 14 promotes the tumorigenesis and proliferation of pancreatic cancer cells through myc proto-oncogene signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL14 Inhibits Hepatocellular Carcinoma Metastasis Through Regulating EGFR/PI3K/AKT Signaling Pathway in an m6A-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LEM domain containing 1 promotes pancreatic cancer growth and metastasis by p53 and mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. LEM Domain Containing 1 Acts as a Novel Oncogene and Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 14. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
In-Depth Technical Guide to LEM-14: A Selective NSD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEM-14 is a small molecule inhibitor that demonstrates high specificity for the nuclear receptor binding SET domain protein 2 (NSD2), a histone lysine methyltransferase. Aberrant NSD2 activity is strongly implicated in the pathogenesis of several malignancies, most notably in t(4;14) positive multiple myeloma. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for the assessment of its inhibitory function and a summary of its effects in preclinical models are presented. Furthermore, this guide elucidates the critical role of NSD2 in cellular signaling pathways and the mechanism by which this compound exerts its therapeutic potential.
Chemical Structure and Properties
This compound has been identified as a potent and selective inhibitor of NSD2.[1] Its chemical identity is established by its CAS number and SMILES notation, which allows for its unambiguous representation in chemical databases and modeling software.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1814881-70-3 | [2][3] |
| SMILES | O=C1C(C2=C(CCCC2)S3)=C3NC(CN4CCN(C([C@H]5CC6=CC=CC=C6C(O5)=O)=O)CC4)=N1 | [3] |
| Molecular Formula | C29H28N4O4S | Calculated |
| Molecular Weight | 528.62 g/mol | Calculated |
| Purity | 98.02% | [3] |
| Solubility | Soluble in DMSO | [3] |
Biological Activity and Mechanism of Action
This compound is a specific inhibitor of the histone methyltransferase activity of NSD2, with an in vitro half-maximal inhibitory concentration (IC50) of 132 µM.[1][2] It exhibits high selectivity for NSD2, showing very weak activity against the closely related NSD1 and no activity against NSD3.[1]
The primary mechanism of action of this compound is the inhibition of NSD2-mediated methylation of histone H3 at lysine 36 (H3K36). In t(4;14) multiple myeloma, the overexpression of NSD2 leads to a global increase in H3K36 dimethylation (H3K36me2), a histone mark associated with active gene transcription. This aberrant epigenetic modification drives the expression of oncogenes, such as IRF4, promoting cancer cell proliferation, survival, and drug resistance. By inhibiting NSD2, this compound reduces H3K36me2 levels, leading to the transcriptional repression of these key oncogenic drivers.
Table 2: In Vitro Inhibitory Activity of this compound and its Derivative
| Compound | Target | IC50 (µM) | Source |
| This compound | NSD2 | 132 | [4] |
| NSD1 | Very Weak Activity | [1] | |
| NSD3 | Inactive | [1] | |
| This compound-1189 | NSD1 | 418 | [4] |
| NSD2 | 111 | [4] | |
| NSD3 | 60 | [4] |
Experimental Protocols
NSD2 Histone Methyltransferase (HMT) Inhibition Assay (Chemiluminescent)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against NSD2, similar to the assay used to characterize this compound.
Materials:
-
Recombinant human NSD2 enzyme
-
S-adenosylmethionine (SAM)
-
Histone H3 substrate (e.g., biotinylated H3 peptide or full-length histone)
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl2, 2 mM TCEP, 1 mM PMSF)
-
Anti-methylated H3K36 antibody
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
White microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a white microplate, add the assay buffer, recombinant NSD2 enzyme, and the histone H3 substrate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and wash the plate.
-
Add the primary antibody against methylated H3K36 and incubate.
-
Wash the plate and add the HRP-labeled secondary antibody.
-
After incubation and washing, add the chemiluminescent substrate.
-
Read the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram 1: Workflow for NSD2 HMT Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against NSD2.
In Vivo Colorectal Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with ionizing radiation in a colorectal cancer xenograft model, based on available literature.[1]
Materials:
-
Human colorectal cancer cell line (e.g., LoVo)
-
Immunocompromised mice (e.g., Balb/c nude)
-
This compound
-
Vehicle solution
-
Ionizing radiation source
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject colorectal cancer cells into the flank of the immunocompromised mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally) according to the desired dosing schedule.
-
Expose the tumors of the radiation groups to a specified dose of ionizing radiation.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
Diagram 2: Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
NSD2 Signaling Pathway in Multiple Myeloma
The t(4;14) translocation in multiple myeloma results in the overexpression of NSD2. This leads to an increase in H3K36me2, which alters the chromatin landscape and activates the transcription of oncogenes. One of the key downstream pathways affected is the PKCα signaling cascade, which contributes to metabolic reprogramming and resistance to therapies like lenalidomide. Inhibition of NSD2 by this compound is expected to reverse these effects.
Diagram 3: Simplified NSD2 Signaling Pathway in t(4;14) Multiple Myeloma
Caption: NSD2 signaling in multiple myeloma and the inhibitory action of this compound.
Conclusion
This compound represents a valuable research tool for investigating the biological roles of NSD2 and for exploring therapeutic strategies targeting epigenetic dysregulation in cancer. Its specificity for NSD2 over other histone methyltransferases makes it a precise probe for dissecting NSD2-dependent pathways. Further studies are warranted to optimize its potency and pharmacokinetic properties for potential clinical development. This technical guide provides a foundational resource for researchers and drug developers working on novel cancer therapeutics targeting the NSD family of enzymes.
References
LEM-14: A Technical Guide for Studying the Biology of NSD Family Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases, comprising NSD1, NSD2, and NSD3, are critical regulators of chromatin structure and gene expression.[1] These enzymes primarily catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2), epigenetic marks associated with active transcription and the maintenance of chromatin integrity.[2][3] Dysregulation of NSD proteins through mutation, amplification, or translocation is implicated in numerous developmental disorders and cancers, making them compelling targets for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of LEM-14, a chemical probe developed as a specific inhibitor of NSD2, and its utility in elucidating the biological functions of the NSD protein family.[6][7] We present its biochemical activity, detailed experimental protocols for its use, and its application in cellular contexts.
Introduction to the NSD Family of Proteins
The NSD family members, NSD1 (KMT3B), NSD2 (MMSET/WHSC1), and NSD3 (WHSC1L1), are large, multi-domain proteins that share a conserved catalytic SET domain responsible for their methyltransferase activity.[1][8]
-
NSD1: Mutations in NSD1 are the cause of Sotos syndrome, a congenital overgrowth syndrome. It has also been implicated in various cancers.[5]
-
NSD2: Overexpression of NSD2, often resulting from the t(4;14) translocation in multiple myeloma, is a key driver of this malignancy.[2] Its role in other cancers is also an active area of investigation.
-
NSD3: NSD3 is frequently amplified or overexpressed in a range of solid tumors, where it contributes to oncogenesis.[3]
The primary catalytic activity of NSD proteins is the methylation of H3K36. H3K36me2, in particular, is enriched in the bodies of actively transcribed genes and plays a role in DNA repair, and regulation of alternative splicing.[3][8] Beyond their catalytic roles, NSD proteins can also act as scaffolds for the recruitment of other chromatin-modifying enzymes and transcription factors.[1]
This compound: A Chemical Probe for NSD2
This compound was identified as a specific inhibitor of NSD2 through a drug design and discovery effort.[7] It serves as a valuable tool for investigating the specific roles of NSD2 in various biological processes.
Biochemical Activity and Specificity
This compound exhibits inhibitory activity against NSD2 in in vitro histone methyltransferase assays. A structurally related derivative, this compound-1189, was also developed and shows differential activity across the NSD family.[7]
Table 1: In Vitro Inhibitory Activity of this compound and this compound-1189 against NSD Family Proteins [7]
| Compound | Target | IC50 (µM) | Notes |
| This compound | NSD2 | 132 | Inactive against NSD1 and NSD3 |
| This compound-1189 | NSD1 | 418 | Differentially inhibits NSD family members |
| NSD2 | 111 | ||
| NSD3 | 60 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study NSD protein biology.
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from general HMT assay procedures and the specific details reported for this compound characterization.[7] It is designed to measure the enzymatic activity of NSD proteins and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant NSD1, NSD2, or NSD3 protein (catalytic domain or full-length)
-
Histone H3 substrate (recombinant, or as part of nucleosomes)
-
S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound or other inhibitors dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, recombinant NSD enzyme (e.g., 50 nM), and histone H3 substrate (e.g., 1 µM).
-
Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution from 1 mM to 1 nM) or DMSO as a vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the methyltransferase reaction by adding ³H-SAM to a final concentration of 1 µM.
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
Stop Reaction: Terminate the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).
-
Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filter paper three times with 100 mM sodium bicarbonate (pH 9.0) to remove unincorporated ³H-SAM. Air-dry the filter paper.
-
Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for NSD2 Activity: Western Blot for H3K36me2
This protocol describes how to assess the effect of this compound on the cellular activity of NSD2 by measuring the levels of its product, H3K36me2.
Materials:
-
Cancer cell line with known NSD2 expression (e.g., KMS-11 for multiple myeloma, or a colorectal cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or DMSO for 24-72 hours.
-
Histone Extraction: Harvest the cells and perform a histone extraction protocol (e.g., acid extraction) to enrich for histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against H3K36me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Analysis: Strip the membrane and re-probe with an antibody against total histone H3 as a loading control. Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways related to the study of NSD proteins using this compound.
Experimental Workflow: Screening for NSD2 Inhibitors
Caption: Workflow for the discovery and characterization of NSD2 inhibitors like this compound.
Signaling Pathway: NSD2-Mediated Transcriptional Regulation
Caption: Simplified pathway of NSD2-mediated gene regulation and its inhibition by this compound.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of NSD2. Its specificity, though moderate in vitro, allows for the targeted interrogation of NSD2's role in cellular processes, particularly in the context of cancer. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the use of this compound by researchers in academia and industry. Further development of more potent and selective NSD2 inhibitors, building on the foundation of probes like this compound, holds promise for the development of novel epigenetic therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural insights into the C-terminus of the histone-lysine N-methyltransferase NSD3 by small-angle X-ray scattering [frontiersin.org]
Methodological & Application
Application Notes and Protocols for LEM-14 in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing LEM-14, a specific inhibitor of the oncoprotein NSD2 (Nuclear Receptor Binding SET Domain Protein 2), in cell culture experiments. This compound and its derivatives are valuable tools for investigating the biological functions of NSD2, a histone lysine methyltransferase implicated in various cancers, particularly multiple myeloma.
Introduction
This compound is a small molecule inhibitor that specifically targets the catalytic activity of NSD2, an enzyme responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2). Dysregulation of NSD2 activity is a known driver in several cancers. These protocols outline the use of this compound to study its effects on cancer cell viability, proliferation, apoptosis, and its impact on the NSD2 signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and its derivative, this compound-1189, against NSD family members. This data is crucial for determining the appropriate concentrations for cell-based assays.
| Compound | Target | IC50 (μM) | Reference |
| This compound | NSD2 | 132 | [1] |
| This compound | NSD1 | Inactive | [1] |
| This compound | NSD3 | Inactive | [1] |
| This compound-1189 | NSD1 | 418 | [1] |
| This compound-1189 | NSD2 | 111 | [1] |
| This compound-1189 | NSD3 | 60 | [1] |
Signaling Pathway
This compound inhibits NSD2, a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2). This epigenetic mark is associated with active gene transcription. NSD2 has been shown to be involved in several downstream signaling pathways that promote cancer cell proliferation, survival, and DNA repair. Inhibition of NSD2 by this compound is expected to reverse these effects.
Experimental Workflow
The following diagram outlines a general workflow for characterizing the effects of this compound on cancer cells.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell line KMS-11, which is t(4;14) positive)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 100 mM)
-
DMSO (vehicle control)
-
Tissue culture plates (e.g., 96-well, 6-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cells in complete medium in a 37°C, 5% CO2 incubator.
-
Passage cells as needed to maintain logarithmic growth.
-
For experiments, seed cells at a predetermined density in appropriate tissue culture plates.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for H3K36me2 Levels
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-H3K36me2, anti-Histone H3, anti-NSD2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Histone H3 for H3K36me2, GAPDH for total protein).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest cells (including floating cells in the supernatant) after this compound treatment.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
References
Application Note: LEM-14 as a Selective Inhibitor in Histone Methylation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone methylation is a critical post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression.[1] This process is dynamically controlled by histone methyltransferases (HMTs), often referred to as "writers," and histone demethylases ("erasers").[1] The Nuclear Receptor Binding SET Domain (NSD) family of proteins, which includes NSD1, NSD2, and NSD3, are key HMTs essential for chromatin regulation.[2] Aberrant activity of these enzymes, particularly NSD2 (also known as MMSET or WHSC1), is linked to the development of various cancers, including multiple myeloma, making them important therapeutic targets.[2]
LEM-14 is a small molecule inhibitor identified as a potent and selective antagonist of NSD2.[3] It provides a valuable chemical tool for investigating the biological functions of NSD2 and for exploring potential therapeutic interventions targeting NSD2-mediated histone methylation.[2] This document provides detailed protocols and guidelines for utilizing this compound in cell-based histone methylation assays.
Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of the NSD2 enzyme. As a histone methyltransferase, NSD2 transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a specific lysine residue on a histone tail. This compound competitively interferes with this process, leading to a reduction in the specific histone methylation mark catalyzed by NSD2. This inhibition of NSD2's "writer" function alters the epigenetic landscape and can subsequently impact gene expression and cellular phenotype.
Caption: Mechanism of NSD2 inhibition by this compound.
Quantitative Data: Inhibitor Specificity
This compound exhibits selectivity for NSD2 over other members of the NSD family. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, demonstrates this specificity.[4] A derivative, this compound-1189, shows a different inhibition profile.[2]
| Compound | Target | In Vitro IC50 (µM) | Reference |
| This compound | NSD2 | 132 | [2][3] |
| NSD1 | Very Weak Activity | [3] | |
| NSD3 | No Activity | [3] | |
| This compound-1189 | NSD1 | 418 | [2] |
| (derivative) | NSD2 | 111 | [2] |
| NSD3 | 60 | [2] |
Experimental Protocols
The following protocols describe a general workflow for assessing the effect of this compound on global histone methylation levels in a cellular context using Western Blotting. This is a common and accessible antibody-based assay for this purpose.[5]
Experimental Workflow Overview
Caption: Workflow for a cell-based histone methylation assay.
Materials and Reagents
-
Cell Line: A relevant cancer cell line known to express NSD2 (e.g., multiple myeloma cell line RPMI-8226, or colorectal cancer lines HCT116, LoVo).[3]
-
This compound: Stock solution prepared in DMSO (e.g., 10-50 mM) and stored at -80°C.
-
Culture Medium: As recommended for the chosen cell line.
-
Reagents for Histone Extraction:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3.
-
0.2 N Hydrochloric Acid (HCl).
-
2 M Sodium Hydroxide (NaOH).
-
-
Reagents for Western Blot:
-
SDS-PAGE gels (e.g., 15% acrylamide).
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies:
-
Anti-H3K36me2 (target mark for NSD2).
-
Anti-total Histone H3 (for loading control).
-
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Cell Culture and Treatment
-
Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Dilutions: Thaw the this compound stock solution. Prepare serial dilutions in culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 0, 10, 25, 50, 100 µM) is recommended to determine the optimal concentration. A study on colorectal cancer cells used concentrations of 15-30 µM for a 48-hour treatment.[3]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" well that contains the same concentration of DMSO as the highest this compound concentration well.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 to 72 hours).
Acid Extraction of Histones
-
Harvest: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping and transfer them to a microcentrifuge tube.
-
Lysis: Centrifuge the cell suspension at 6,500 x g for 1 minute at 4°C. Discard the supernatant. Resuspend the cell pellet in 1 mL of TEB and lyse on ice for 10 minutes with gentle stirring.
-
Isolate Nuclei: Centrifuge at 6,500 x g for 1 minute at 4°C. Discard the supernatant which contains the cytoplasmic proteins.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (approximately 400 µL per 10^7 cells). Incubate overnight at 4°C with rotation.
-
Pellet Debris: Centrifuge at 6,500 x g for 2 minutes at 4°C. Transfer the supernatant, which contains the histone proteins, to a new tube.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.
Western Blotting
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K36me2, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Data Analysis
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for H3K36me2 and total Histone H3 for each sample.
-
Normalization: For each lane, divide the intensity of the H3K36me2 band by the intensity of the corresponding total Histone H3 band.
-
Comparison: Compare the normalized values of the this compound treated samples to the vehicle control to determine the percent reduction in histone methylation.
Alternative Assays
While Western blotting provides semi-quantitative data on global methylation changes, other methods can offer more quantitative or locus-specific information.[5][6]
-
ELISA: Provides a high-throughput, quantitative method for measuring global changes in specific histone modifications.[7]
-
Mass Spectrometry: A highly sensitive and specific method that can directly measure the abundance of various histone modifications without relying on antibodies.[6]
-
Chromatin Immunoprecipitation (ChIP): This technique is used to determine if a specific histone modification is present at a particular genomic locus. When coupled with qPCR (ChIP-qPCR) or sequencing (ChIP-seq), it can reveal how this compound affects gene-specific methylation patterns.[5]
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
Application Note: Quantifying the Effect of the NSD2 Inhibitor LEM-14 on Global H3K36me2 Levels via Western Blot
Introduction
Histone H3 dimethylation at lysine 36 (H3K36me2) is a critical epigenetic modification involved in the regulation of chromatin structure, DNA repair, and transcription.[1] The establishment of H3K36me2 is primarily catalyzed by the NSD family of histone methyltransferases, including NSD2 (also known as MMSET or WHSC1).[1] Dysregulation of NSD2 activity is implicated in various cancers, making it a key therapeutic target. LEM-14 is a specific inhibitor of the oncoprotein NSD2.[2] By inhibiting the enzymatic activity of NSD2, this compound is expected to decrease the global levels of H3K36me2.
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the changes in global H3K36me2 levels in cells following treatment with this compound. This method is essential for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of NSD2 inhibitors.
Signaling Pathway and Experimental Design
The experimental approach is designed to validate the inhibitory effect of this compound on its target, NSD2, by measuring the downstream decrease in the H3K36me2 histone mark.
Caption: Mechanism of this compound action on H3K36 methylation.
Experimental Workflow
The overall workflow involves treating cultured cells with this compound, extracting histones, separating them by size, and using specific antibodies to detect the levels of H3K36me2 and total Histone H3.
Caption: Western blot workflow for H3K36me2 detection.
Detailed Experimental Protocol
This protocol is optimized for detecting histone modifications, which requires specific considerations due to their small size.[3]
1. Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, flasks, and incubator.
-
Inhibitor: this compound (and appropriate vehicle, e.g., DMSO).
-
Histone Extraction:
-
Phosphate-Buffered Saline (PBS)
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1x protease inhibitor cocktail.
-
0.2 N Hydrochloric Acid (HCl)
-
2 M NaOH (for neutralization)
-
-
Protein Quantification: Bradford or BCA Protein Assay Kit.
-
SDS-PAGE:
-
15% Bis-Tris gels[4]
-
LDS sample buffer
-
MES SDS running buffer
-
Pre-stained protein standard
-
-
Protein Transfer:
-
Immunoblotting:
-
Tris-Buffered Saline with Tween-20 (TBST): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[3]
-
Primary Antibodies:
-
Rabbit anti-H3K36me2 (e.g., Abcam ab9049)
-
Rabbit anti-Histone H3 (loading control, e.g., Abcam ab1791)
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (e.g., Abcam ab6721).
-
-
Detection: Enhanced Chemiluminescence (ECL) detection kit.
2. Procedure
Step 2.1: Cell Treatment
-
Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) to allow for changes in histone methylation.
Step 2.2: Acid Extraction of Histones [5]
-
Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS. Centrifuge at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in TEB (1 mL per 10^7 cells) and lyse on ice for 10 minutes with gentle stirring.
-
Centrifuge at 600 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclear pellet with TEB and centrifuge again.
-
Resuspend the nuclei in 0.2 N HCl (400 µL per 10^7 cells) and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 600 x g for 10 minutes at 4°C. Collect the supernatant containing the acid-soluble histones.
-
Neutralize the histone extract by adding 2 M NaOH at 1/10th of the extract volume.
Step 2.3: Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA assay, following the manufacturer's instructions.
Step 2.4: SDS-PAGE
-
For each sample, dilute 5-15 µg of histone extract in 1X LDS sample buffer.
-
Heat the samples at 95°C for 5 minutes.[4]
-
Load the samples onto a 15% Bis-Tris gel. Include a pre-stained protein ladder.[4]
-
Run the gel in MES SDS running buffer at 200V for approximately 35-45 minutes, or until the dye front is near the bottom.[4]
Step 2.5: Protein Transfer
-
Transfer the proteins from the gel to a 0.2 µm nitrocellulose membrane.[3][4] A wet transfer at 30V for 70-90 minutes is recommended for small histone proteins.[4]
-
After transfer, stain the membrane with Ponceau S to verify successful and equal protein transfer across all lanes.[4]
-
Destain the membrane with deionized water.
Step 2.6: Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]
-
Prepare primary antibody solutions in the blocking buffer. Recommended starting dilutions are:
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[3][7]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer as per manufacturer's instructions) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST, followed by a final rinse in TBS.[7]
Step 2.7: Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.[4]
-
Capture the chemiluminescent signal using a digital imaging system. Use multiple exposure times to ensure the signal is within the linear range for quantification.[4]
-
Use image analysis software (e.g., ImageJ) to perform densitometry. Measure the band intensity for H3K36me2 and the corresponding total Histone H3 in each lane.
-
Normalize the H3K36me2 signal to the total Histone H3 signal for each sample to correct for loading differences.
Data Presentation
Quantitative data from the densitometry analysis should be summarized in a table to facilitate comparison between control and treated groups.
| Treatment Group | H3K36me2 Intensity (Arbitrary Units) | Total H3 Intensity (Arbitrary Units) | Normalized H3K36me2 (H3K36me2 / Total H3) | Fold Change (vs. Control) |
| Vehicle Control | 15,200 | 15,500 | 0.981 | 1.00 |
| This compound (10 µM) | 8,100 | 15,300 | 0.529 | 0.54 |
| This compound (50 µM) | 3,500 | 15,600 | 0.224 | 0.23 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
References
- 1. Understanding histone H3 lysine 36 methylation and its deregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Histone Modification [labome.com]
- 6. Immunoblotting [bio-protocol.org]
- 7. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigentek.com [epigentek.com]
Application Notes and Protocols: LEM-14 (Lenalidomide) Treatment of Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of LEM-14 (Lenalidomide) on multiple myeloma (MM) cell lines, including detailed protocols for key experiments and a summary of its mechanism of action.
Introduction
Lenalidomide is an immunomodulatory agent with potent anti-tumor activities against multiple myeloma. Its mechanism of action is primarily centered on the targeted degradation of key transcription factors, leading to cell cycle arrest and apoptosis in malignant plasma cells. These notes offer standardized protocols for evaluating the efficacy of Lenalidomide in vitro.
Mechanism of Action
Lenalidomide exerts its anti-myeloma effects by binding to the Cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5][6] The degradation of these transcription factors, which are critical for myeloma cell survival, results in the downregulation of downstream targets such as interferon regulatory factor 4 (IRF4) and c-MYC.[6] This cascade of events ultimately leads to cell cycle arrest and apoptosis in multiple myeloma cells.[2][7][8]
Diagram: Lenalidomide Mechanism of Action
Caption: Lenalidomide binds to CRBN, leading to the degradation of IKZF1/IKZF3 and subsequent apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Lenalidomide across various multiple myeloma cell lines.
Table 1: IC50 Values of Lenalidomide in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Notes |
| MM.1S | 0.15 - 2.6 | Lenalidomide sensitive.[1][9] |
| U266 | 34.09 (as PLGA-NPs) | Data for nanoparticle formulation.[10] |
| RPMI-8226 | >10 | Generally considered resistant.[1][11] |
| OPM-2 | ~12 | - |
| NCI-H929 | Len-sensitive | IC50 not specified.[12] |
| LP-1 | Len-sensitive | IC50 not specified.[1] |
| L363 | Len-sensitive | IC50 not specified.[1] |
| JJN3 | >10 | Resistant.[1] |
| KMS12-PE | >10 | Resistant.[1] |
| AMO1 | 50.61 | - |
Table 2: Effect of Lenalidomide on Apoptosis in Multiple Myeloma Cell Lines
| Cell Line | Lenalidomide Concentration (µM) | Apoptosis (%) | Assay Method |
| SMMC-7721 (Hepatocellular Carcinoma for reference) | 100 µg/ml | Increased vs. control | Annexin V/PI |
| SMMC-7721 (Hepatocellular Carcinoma for reference) | 200 µg/ml | Increased vs. 100 µg/ml | Annexin V/PI |
| AMO1 | 30 (in combo) | 51.31 | Annexin V/PI |
Note: Specific percentage increases in apoptosis for MM cell lines were not consistently reported in the search results, but Lenalidomide is widely cited to induce apoptosis.[2][3][8]
Experimental Protocols
Diagram: General Experimental Workflow
Caption: Workflow for assessing Lenalidomide's effects on multiple myeloma cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Lenalidomide on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lenalidomide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MM cells to ~80% confluency.
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[10]
-
-
Drug Treatment:
-
Prepare serial dilutions of Lenalidomide in culture medium. A common concentration range to test is 0.1 µM to 100 µM.[1][9]
-
Add 100 µL of the diluted Lenalidomide solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.[10]
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following Lenalidomide treatment.
Materials:
-
Treated and control MM cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with Lenalidomide as described in the cell viability protocol.
-
Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blotting for Protein Expression
This protocol is for detecting changes in the expression of CRBN, IKZF1, and IKZF3 after Lenalidomide treatment.
Materials:
-
Treated and control MM cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-CRBN, anti-IKZF1, anti-IKZF3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control (GAPDH).
-
References
- 1. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ashpublications.org [ashpublications.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for In Vivo Studies of LEM-14 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEM-14 is a novel small molecule inhibitor targeting the nuclear receptor binding SET domain protein 2 (NSD2), a histone lysine methyltransferase. Overexpression of NSD2, often resulting from the t(4;14) translocation, is a key oncogenic driver in several cancers, most notably multiple myeloma. By inhibiting the catalytic activity of NSD2, this compound aims to reverse the aberrant histone methylation patterns that promote cancer cell proliferation and survival. These application notes provide a comprehensive overview of the proposed methodologies for evaluating the in vivo efficacy of this compound in preclinical mouse models of cancer, based on established protocols for other NSD2 inhibitors.
Target Signaling Pathway: NSD2-Mediated Histone Methylation
NSD2 is a histone methyltransferase that specifically dimethylates histone H3 at lysine 36 (H3K36me2). This epigenetic mark is associated with active gene transcription. In cancers with NSD2 overexpression, the resulting increase in H3K36me2 leads to the upregulation of oncogenes critical for tumor growth and survival. This compound, as an NSD2 inhibitor, is designed to reduce H3K36me2 levels, thereby suppressing the expression of these oncogenes and inhibiting cancer progression.
Caption: Inhibition of the NSD2 signaling pathway by this compound.
Preclinical In Vivo Efficacy Studies
The following sections outline the protocols for assessing the anti-tumor activity of this compound in mouse models of multiple myeloma, a cancer type strongly associated with NSD2 dysregulation.
Recommended Mouse Models
The selection of an appropriate mouse model is critical for the successful evaluation of a novel therapeutic agent. For studying a targeted inhibitor like this compound, xenograft models using human cancer cell lines with the relevant genetic background are highly recommended.
| Mouse Model | Description | Rationale for Use with this compound |
| Subcutaneous Xenograft | Human multiple myeloma cell lines with the t(4;14) translocation (e.g., KMS-11, OPM-2) are implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG). | Allows for easy monitoring of tumor growth through caliper measurements. Ideal for initial efficacy and dose-finding studies. |
| Systemic (Disseminated) Xenograft | t(4;14)-positive multiple myeloma cells are injected intravenously into immunodeficient mice. | More closely mimics the systemic nature of multiple myeloma, with tumor cells homing to the bone marrow. Efficacy is assessed by monitoring survival and tumor burden in the bone marrow. |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol details the steps for a typical efficacy study of this compound in a subcutaneous multiple myeloma xenograft model.
1. Cell Culture and Implantation:
-
Culture human multiple myeloma cells with the t(4;14) translocation (e.g., KMS-11) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of 6-8 week old female NOD/SCID mice.
2. Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3. This compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Administer this compound at predetermined dose levels (e.g., 25, 50, 100 mg/kg) once or twice daily.
-
The control group should receive the vehicle only.
4. Efficacy Assessment and Endpoints:
-
Continue to monitor tumor volume and body weight for each mouse throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition.
-
Secondary endpoints include body weight changes (as a measure of toxicity) and overall survival.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when mice show signs of excessive toxicity.
5. Pharmacodynamic (PD) Marker Analysis:
-
At the end of the study, tumors can be harvested to assess the on-target activity of this compound.
-
Western blotting or immunohistochemistry can be used to measure the levels of H3K36me2 in the tumor tissue. A significant reduction in H3K36me2 in the this compound treated groups would confirm target engagement.
Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study of this compound.
Data Presentation
The quantitative data generated from in vivo studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | 1500 ± 150 | 0 |
| This compound | 25 | QD | 900 ± 120 | 40 |
| This compound | 50 | QD | 525 ± 95 | 65 |
| This compound | 100 | QD | 225 ± 50 | 85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 19.8 ± 0.6 | -3.4 |
| This compound | 25 | 20.3 ± 0.4 | 19.7 ± 0.5 | -3.0 |
| This compound | 50 | 20.6 ± 0.5 | 19.9 ± 0.6 | -3.4 |
| This compound | 100 | 20.4 ± 0.4 | 18.5 ± 0.7 | -9.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A body weight loss of >15-20% is often considered a sign of significant toxicity.
Conclusion
These application notes provide a framework for the preclinical in vivo evaluation of this compound, a novel NSD2 inhibitor. By utilizing appropriate mouse models and following detailed experimental protocols, researchers can effectively assess the anti-tumor efficacy, tolerability, and pharmacodynamic effects of this compound, thereby providing crucial data to support its further clinical development for the treatment of multiple myeloma and other cancers driven by NSD2 overexpression.
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After LEM-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEM-14 is a small molecule inhibitor of the histone methyltransferase NSD2 (Nuclear SET Domain Containing 2), an enzyme frequently overexpressed in various cancers, including multiple myeloma and osteosarcoma.[1][2] NSD2 plays a crucial role in chromatin regulation and gene expression, and its inhibition has emerged as a promising therapeutic strategy.[3] By blocking the catalytic activity of NSD2, this compound can alter gene expression profiles within cancer cells, leading to the induction of apoptosis (programmed cell death) and suppression of tumor growth.[3][4]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[5][6] The most common method for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI). Annexin V is a protein that specifically binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalator that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells. This dual-staining approach allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
These application notes provide a detailed protocol for the analysis of apoptosis in cancer cells following treatment with the NSD2 inhibitor, this compound, using Annexin V and PI staining with flow cytometry.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment analyzing apoptosis in a cancer cell line (e.g., MM.1S multiple myeloma cells) after treatment with this compound for 48 hours. The data is presented as the percentage of cells in each quadrant of the flow cytometry analysis.
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| This compound | 25 | 52.3 ± 4.1 | 28.9 ± 3.3 | 18.8 ± 2.9 |
| This compound | 50 | 28.7 ± 3.8 | 45.6 ± 4.5 | 25.7 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cancer cells (e.g., MM.1S, HOS) in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 25, and 50 µM).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the complete culture medium.
-
Treatment Application: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
-
Cell Harvesting:
-
For suspension cells, gently transfer the cells from each well into a 15 mL conical tube.
-
For adherent cells, aspirate the medium (which may contain floating apoptotic cells) and collect it in a 15 mL conical tube. Wash the adherent cells with 1X PBS, and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at room temperature. Discard the supernatant and wash the cell pellet with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Compensation Controls: Prepare single-stained compensation controls for FITC (Annexin V) and PI to set up proper fluorescence compensation and avoid spectral overlap.
-
Unstained cells: To set the baseline fluorescence.
-
Annexin V-FITC only: To set the compensation for the FITC channel.
-
PI only: To set the compensation for the PI channel.
-
-
Data Acquisition:
-
Acquire data for at least 10,000 events per sample.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Analyze the gated population on a FITC (Annexin V) vs. PI dot plot.
-
-
Data Analysis:
-
Set up quadrants on the dot plot based on the single-stained controls.
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often a minor population in apoptosis studies)
-
Quantify the percentage of cells in each quadrant.
-
Mandatory Visualizations
Discussion
The inhibition of NSD2 by this compound is expected to induce apoptosis in cancer cells that are dependent on NSD2 activity. The proposed signaling pathway suggests that this compound, by inhibiting NSD2, leads to a reduction in H3K36 dimethylation. This epigenetic modification is associated with the transcriptional activation of anti-apoptotic genes such as BCL2 and the transcription factor SOX2.[7][8] Studies have shown that NSD2 knockdown leads to decreased expression of BCL2 and SOX2.[7][8]
Furthermore, NSD2 has been implicated in the activation of pro-survival signaling pathways, including the ERK and AKT pathways.[7][9] Inhibition of NSD2 may, therefore, lead to the downregulation of these pathways, further contributing to the induction of apoptosis. The net effect of these molecular changes is a shift in the cellular balance towards programmed cell death.
The provided protocols offer a robust framework for quantifying the apoptotic effects of this compound. Researchers can adapt these protocols to different cell lines and experimental conditions. It is crucial to include appropriate controls, such as vehicle-treated cells and single-stained compensation controls, to ensure the accuracy and reproducibility of the results. The quantitative data obtained from these experiments can be instrumental in evaluating the efficacy of this compound as a potential anti-cancer therapeutic and in elucidating its mechanism of action.
References
- 1. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Histone methyltransferase NSD2 regulates apoptosis and chemosensitivity in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting LEM-14 solubility issues in vitro
Welcome to the technical support center for LEM-14, a selective inhibitor of the histone methyltransferase NSD2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vitro experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a potent and selective small molecule inhibitor of NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a histone lysine methyltransferase.[1][2] It has been identified as a tool for studying the biological functions of NSD2 and holds potential for research in areas such as multiple myeloma and colorectal cancer.[1][3] this compound exhibits significantly weaker activity against the related proteins NSD1 and is inactive against NSD3.[1][2]
Q2: I am having trouble dissolving this compound for my in vitro assay. What is the recommended solvent?
A2: Several suppliers recommend dissolving this compound in Dimethyl Sulfoxide (DMSO).[1][2][4] A stock solution of 10 mM in DMSO is a common starting point.[1][2] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions.
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when working with hydrophobic compounds dissolved in DMSO.[5] The key is to ensure the final concentration of DMSO in your culture medium remains low, typically below 0.5%, as higher concentrations can be toxic to cells.
Here are some steps to minimize precipitation:
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in DMSO or a co-solvent before adding it to the final aqueous medium.
-
Vortexing/Mixing: When adding the this compound solution to your medium, vortex or pipette vigorously to ensure rapid and even dispersion.
-
Co-solvents: For particularly problematic compounds, the use of a co-solvent like PEG400 or glycerol in the final dilution step can sometimes improve solubility.[5] However, it is crucial to first test the tolerance of your specific cell line to these co-solvents.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
Q4: What are the known IC50 values for this compound?
A4: The in vitro IC50 of this compound for NSD2 is approximately 132 µM.[1][2][3] For comparison, its derivative, this compound-1189, has reported IC50 values of 418 µM for NSD1, 111 µM for NSD2, and 60 µM for NSD3.[3][6]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in in vitro settings.
Problem: Precipitate forms immediately upon adding this compound stock solution to aqueous buffer or cell culture medium.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| High Final DMSO Concentration | The final concentration of DMSO in the assay should be kept to a minimum, ideally ≤0.1%. High concentrations of organic solvents can cause compounds to crash out of solution and can also be cytotoxic. | 1. Prepare a 10 mM stock solution of this compound in 100% DMSO.2. Perform serial dilutions of the stock solution in your cell culture medium.3. Ensure the final DMSO concentration in your highest treatment dose does not exceed your cell line's tolerance (typically <0.5%).4. Include a vehicle control (medium with the same final DMSO concentration) in your experiment. |
| Poor Dispersion | Inadequate mixing upon dilution can lead to localized high concentrations of this compound, causing it to precipitate before it can be evenly dispersed. | 1. When adding the this compound stock or intermediate dilution to the final aqueous solution, ensure the tip of the pipette is submerged.2. Dispense the solution while simultaneously vortexing or rapidly mixing the aqueous solution.3. Visually inspect the solution for any signs of precipitation immediately after mixing. |
| Low Aqueous Solubility of this compound | This compound is inherently hydrophobic and has limited solubility in aqueous environments. | 1. If precipitation persists at your desired concentration, consider using a lower final concentration of this compound.2. Explore the use of solubilizing agents such as Pluronic F-68 or low concentrations of non-ionic detergents like Tween® 20. Note: Always perform a vehicle control to ensure the solubilizing agent itself does not affect your experimental outcome. |
| Temperature Effects | Stock solutions of this compound in DMSO are typically stored at -20°C or -80°C. Temperature changes upon thawing and dilution can affect solubility. | 1. Allow the this compound stock solution to fully equilibrate to room temperature before opening the vial to prevent condensation.2. Warm the aqueous medium to 37°C before adding the this compound solution, as this can sometimes aid in solubility. |
Signaling Pathways and Experimental Workflows
NSD2 Signaling Pathway
NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[7] Overexpression of NSD2 is linked to several cancers and it has been shown to influence multiple signaling pathways, including the NF-κB and STAT3 pathways, to promote cancer cell proliferation and survival.[8][9] Inhibition of NSD2 by this compound is expected to modulate the expression of genes regulated by these pathways.
Caption: Simplified NSD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Solubility and Efficacy
The following workflow outlines a general procedure for preparing this compound solutions and testing their efficacy in a cell-based assay.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NSD2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Supplier | CAS 1814881-70-3| NSD2 inhibitor| AOBIOUS [aobious.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing LEM-14 concentration for cell-based assays
Welcome to the technical support resource for LEM-14, a selective inhibitor of the histone methyltransferase NSD2. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the use of this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the oncoprotein NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1.[1] NSD2 is a histone lysine methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2). By inhibiting the catalytic activity of NSD2, this compound prevents this specific histone modification, which plays a crucial role in chromatin regulation and is implicated in various cancers, particularly multiple myeloma.[1]
Q2: What are the known IC50 values for this compound and its derivatives?
A2: The in vitro IC50 values for this compound and its derivative, this compound-1189, have been determined against NSD family proteins. This compound is specific for NSD2, while its derivative shows broader activity.[1]
Table 1: In Vitro IC50 Values of this compound and this compound-1189 [1]
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | NSD1 | Inactive |
| NSD2 | 132 | |
| NSD3 | Inactive | |
| This compound-1189 | NSD1 | 418 |
| NSD2 | 111 |
| | NSD3 | 60 |
Q3: What is the recommended starting concentration for cell-based assays?
A3: For initial cell-based experiments, it is recommended to perform a dose-response curve starting from a concentration below the in vitro IC50 and extending to several-fold above it. A good starting range would be from 10 µM to 500 µM. Potency in cell-based assays is often lower than in biochemical assays, so concentrations up to 10-fold higher than the biochemical IC50 may be necessary to observe a cellular effect.[2] Always determine the optimal concentration for your specific cell line and assay conditions.
Q4: How should I prepare and store this compound?
A4: this compound is a small organic molecule. For stock solutions, dissolve this compound in a suitable solvent like DMSO to a high concentration (e.g., 10-50 mM). Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the stock solution into your culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue 1: High Cell Toxicity or Unexpected Cell Death
-
Question: I'm observing significant cell death at concentrations where I expect to see specific inhibition. How can I address this?
-
Answer:
-
Possible Cause 1: Off-target effects or inherent cytotoxicity. Small molecule inhibitors can exhibit toxicity at high concentrations.[2]
-
Recommended Solution: Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the concentration at which this compound becomes toxic to your specific cell line. This will help you establish a therapeutic window where you can assess target inhibition without confounding cytotoxic effects. It is advisable to use the lowest effective concentration to minimize off-target activity.[2]
-
Possible Cause 2: Solvent toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Recommended Solution: Ensure your final solvent concentration is non-toxic (usually <0.1% for DMSO) and is kept constant across all wells, including untreated controls.
-
Table 2: Example Cytotoxicity Profile for this compound
| Concentration (µM) | Cell Viability (% of Control) | Notes |
|---|---|---|
| 0 (Vehicle) | 100% | Baseline |
| 50 | 98% | No significant toxicity |
| 100 | 95% | No significant toxicity |
| 200 | 85% | Mild toxicity |
| 400 | 50% | Significant toxicity (LC50) |
| 800 | 15% | High toxicity |
Note: This is representative data. You must determine the cytotoxicity profile in your specific cell line.
Issue 2: No Significant Inhibition of NSD2 Activity
-
Question: I am not observing a decrease in H3K36me2 levels even at high concentrations of this compound. What should I do?
-
Answer:
-
Possible Cause 1: Insufficient incubation time. Histone modifications are dynamic but may require a longer duration to show significant changes after inhibitor treatment, as it depends on histone turnover rates.
-
Recommended Solution: Perform a time-course experiment. Treat your cells with an effective, non-toxic concentration of this compound and harvest them at different time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration.
-
Possible Cause 2: Low cell permeability. The compound may not be efficiently entering the cells.[2]
-
Recommended Solution: While this compound is a small molecule designed for cell permeability, this can vary between cell lines. If you suspect permeability issues, ensure proper assay conditions. Unfortunately, modifying the compound is not an option, but ensuring healthy, sub-confluent cells may improve uptake.[3]
-
Possible Cause 3: High protein binding in serum. Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Recommended Solution: Try reducing the serum concentration in your culture medium during the treatment period, if your cells can tolerate it. Alternatively, increase the concentration of this compound to compensate for serum binding.
-
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired endpoint (e.g., 72 hours) under standard culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability (%) against this compound concentration to determine the LC50 (the concentration that causes 50% cell death).
Protocol 2: Western Blot for H3K36me2 Target Engagement
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) and a vehicle control for the optimized duration (e.g., 72-96 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or an acid extraction protocol.
-
Quantification: Quantify the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of histone extract onto a 15% polyacrylamide gel and run SDS-PAGE to separate the proteins.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for H3K36me2 overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for a loading control, such as total Histone H3.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the H3K36me2 signal to the total Histone H3 signal to determine the reduction in the histone mark upon this compound treatment.
Visual Guides
References
Preventing off-target effects of LEM-14 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of LEM-14, a selective inhibitor of the oncoprotein NSD2. The following resources are designed to help you prevent and troubleshoot potential off-target effects in your experiments.
Troubleshooting Guide
Unexpected experimental results when using this compound may arise from off-target effects. This guide provides strategies to identify and mitigate these effects.
Table 1: Potential Off-Target Effects and Mitigation Strategies
| Potential Issue | Possible Cause (Off-Target Effect) | Recommended Mitigation Strategy | Experimental Validation |
| Unexpected Phenotype | Inhibition of other histone methyltransferases (HMTs) or unrelated proteins. | 1. Use a structurally unrelated NSD2 inhibitor as a control.2. Perform experiments in NSD2 knockout/knockdown cells. | 1. Cellular thermal shift assay (CETSA) to confirm target engagement.2. Proteome-wide thermal shift assays to identify off-targets.3. Phenotypic rescue with ectopic NSD2 expression. |
| Inconsistent IC50 Values | Cell-line dependent off-target effects or differences in NSD2 expression. | 1. Profile this compound against a panel of HMTs and other relevant enzymes.2. Quantify NSD2 expression levels in your cell lines. | 1. In vitro enzyme/binding assays against a panel of related proteins.2. Western blot or qPCR to determine NSD2 levels. |
| Toxicity at Effective Doses | Off-target liabilities leading to cellular stress or apoptosis. | 1. Titrate this compound to the lowest effective concentration.2. Use a less toxic analog if available (e.g., this compound-1189).[1] | 1. Dose-response curves for viability and apoptosis markers.2. Compare toxicity in wild-type vs. NSD2 knockout cells. |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target activity and assess the specificity of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound directly binds to NSD2 in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control (e.g., 0.1% DMSO) for a specified time.[2]
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Separation of Soluble Fraction: Centrifuge the heated lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Analysis: Analyze the amount of soluble NSD2 in each sample by Western blot. Increased thermal stability of NSD2 in the this compound treated samples compared to the control indicates target engagement.
NSD2 Knockout/Knockdown Validation
Objective: To confirm that the observed phenotype is dependent on NSD2 inhibition.
Methodology:
-
Generate Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA to create stable cell lines with reduced or eliminated NSD2 expression.
-
Verification: Confirm the reduction of NSD2 protein levels by Western blot.
-
Phenotypic Assay: Treat both the wild-type and the NSD2 knockout/knockdown cells with this compound at various concentrations.
-
Analysis: The biological effect of this compound should be significantly diminished or absent in the knockout/knockdown cells if the phenotype is on-target.
In Vitro Kinase/Methyltransferase Profiling
Objective: To assess the selectivity of this compound against a broader panel of related enzymes.
Methodology:
-
Select Panel: Choose a commercially available screening panel that includes a wide range of histone methyltransferases and other relevant kinases or enzymes.
-
Assay Performance: The screening service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound at a fixed concentration (e.g., 10 µM) against the panel of enzymes.
-
Data Analysis: The results will be presented as a percentage of inhibition for each enzyme. Follow up with IC50 determination for any significant off-target "hits" (e.g., >50% inhibition).[3]
Visualizations
Signaling Pathway of NSD2
Caption: Simplified signaling pathway of NSD2 and its inhibition by this compound.
Experimental Workflow for Specificity Testing
References
Technical Support Center: Improving the Efficacy of LEM-14 in Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with LEM-14, a selective inhibitor of the histone methyltransferase NSD2. The information provided is intended to assist in the design and execution of experiments aimed at evaluating this compound in combination therapies.
Disclaimer: this compound is a research compound, and publicly available data on its use in combination therapies is limited. The quantitative data and some troubleshooting scenarios presented here are illustrative and based on the known mechanism of action of NSD2 inhibitors and general principles of combination therapy. Researchers should always optimize experimental conditions for their specific cell lines and combination agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?
A1: this compound is a selective inhibitor of NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a histone methyltransferase that specifically dimethylates histone H3 at lysine 36 (H3K36me2). Overexpression or hyperactivity of NSD2 is implicated in several cancers, including multiple myeloma and certain colorectal cancers, where it promotes oncogene expression. By inhibiting NSD2, this compound can reduce H3K36me2 levels, leading to the suppression of oncogenic gene expression and inhibition of cancer cell growth.
The rationale for using this compound in combination therapies is to achieve synergistic or additive anti-cancer effects. This can be accomplished by:
-
Targeting parallel or downstream pathways: Combining this compound with drugs that inhibit other critical signaling pathways can create a multi-pronged attack on cancer cells.
-
Enhancing the effects of DNA damaging agents: NSD2 is involved in DNA damage repair.[1] Inhibiting NSD2 with this compound may sensitize cancer cells to DNA damaging agents like ionizing radiation or certain chemotherapies.[1][2]
-
Modulating the tumor microenvironment: Epigenetic modifiers like this compound can alter the expression of genes involved in immune recognition, potentially enhancing the efficacy of immunotherapies like checkpoint inhibitors.
Q2: What are some potential combination partners for this compound?
A2: Based on the mechanism of NSD2, promising combination partners for this compound include:
-
DNA damaging agents: Ionizing radiation, platinum-based chemotherapies (e.g., cisplatin, oxaliplatin).
-
Immunomodulatory drugs (IMiDs): Pomalidomide, lenalidomide, particularly in the context of multiple myeloma.[1][3]
-
Immune checkpoint inhibitors: Anti-PD-1/PD-L1 or anti-CTLA-4 antibodies.
-
Other epigenetic modifiers: Inhibitors of other histone methyltransferases or demethylases.
-
Targeted therapies: Inhibitors of pathways frequently dysregulated in concert with NSD2-driven cancers.
Q3: How should I determine the optimal concentration range for this compound in my experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cell viability in your cell line of interest. A starting point for these experiments could be a broad concentration range (e.g., 0.1 µM to 100 µM). For combination studies, it is often recommended to use concentrations at or below the IC50 of each individual drug to be able to observe synergistic effects.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Cell Viability Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Use calibrated pipettes and be consistent with pipetting technique. |
| This compound shows lower than expected potency (high IC50) | - Poor solubility or stability of this compound in culture media- Cell line is resistant to NSD2 inhibition- Incorrect assay endpoint or timing | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. Protect from light if necessary.- Confirm NSD2 expression in your cell line. Consider using a cell line known to be dependent on NSD2.- Optimize the incubation time for the assay. A 72-hour incubation is a common starting point. |
| Inconsistent results in combination assays | - Suboptimal drug ratio- Antagonistic interaction at certain concentrations | - Perform a matrix of concentrations for both this compound and the combination partner to identify synergistic ratios.- Analyze the data using synergy models like the Chou-Talalay method (Combination Index) to distinguish between synergistic, additive, and antagonistic interactions. |
Western Blotting for H3K36me2
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak H3K36me2 signal in control samples | - Inefficient histone extraction- Poor antibody quality- Insufficient protein loading | - Use a histone extraction protocol (e.g., acid extraction) for optimal enrichment.- Use a validated antibody specific for H3K36me2.- Load a higher amount of protein (e.g., 20-30 µg of total cell lysate). |
| No decrease in H3K36me2 signal with this compound treatment | - Insufficient this compound concentration or incubation time- this compound is inactive- High histone turnover | - Increase the concentration of this compound and/or extend the incubation time (e.g., 48-72 hours).- Verify the integrity of the this compound compound.- Ensure that the observed H3K36me2 is due to NSD2 activity in your cell line. |
| High background on the Western blot | - Inadequate blocking- Secondary antibody cross-reactivity | - Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour.- Use a secondary antibody that is specific for the primary antibody's host species. |
Data Presentation
Illustrative Efficacy of this compound in Combination with Ionizing Radiation (IR) in Colorectal Cancer Cells
The following table presents hypothetical data on the effect of this compound and ionizing radiation on the viability of a colorectal cancer cell line (e.g., HCT116).
| Treatment | IC50 (µM for this compound) | Fold-change in Apoptosis (vs. Control) |
| This compound alone | 45.2 | 1.8 |
| IR alone (2 Gy) | N/A | 2.5 |
| This compound + IR (2 Gy) | 21.8 | 5.2 |
This is illustrative data and should be experimentally determined.
Illustrative Synergy Analysis of this compound with Pomalidomide in Multiple Myeloma Cells
The following table shows hypothetical Combination Index (CI) values for this compound and Pomalidomide in a multiple myeloma cell line (e.g., MM.1S). The CI values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Pomalidomide (nM) | Fraction Affected (Fa) | CI Value | Interpretation |
| 10 | 50 | 0.35 | 0.85 | Synergy |
| 20 | 100 | 0.52 | 0.72 | Synergy |
| 40 | 200 | 0.78 | 0.61 | Strong Synergy |
This is illustrative data and should be experimentally determined.
Experimental Protocols
Cell Viability (MTS) Assay
Objective: To determine the effect of this compound, alone or in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound
-
Combination drug
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Add the drug solutions to the wells. For combination treatments, add both drugs to the same wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 72 hours (or an optimized time point) at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for H3K36me2
Objective: To assess the effect of this compound on the levels of H3K36me2.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at various concentrations for 48-72 hours.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the effect of this compound on the enrichment of H3K36me2 at specific gene loci.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Formaldehyde
-
Glycine
-
Lysis and wash buffers
-
Sonicator
-
Anti-H3K36me2 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control gene loci
-
qPCR master mix and instrument
Procedure:
-
Treat cells with this compound for 48-72 hours.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with the anti-H3K36me2 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR to quantify the enrichment of specific DNA sequences in the immunoprecipitated samples relative to the input chromatin.
Visualizations
References
LEM-14 cytotoxicity and how to mitigate it in normal cells
Welcome to the technical support center for LEM-14, a novel inhibitor of the histone methyltransferase NSD2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on characterizing the cytotoxic profile of this compound and navigating potential challenges, such as toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the Nuclear SET Domain-containing protein 2 (NSD2), also known as WHSC1 or MMSET. NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2).[1][2] This modification is associated with active gene transcription.[1] In several cancers, NSD2 is overexpressed or mutated, leading to aberrant gene expression that promotes uncontrolled cell growth and proliferation.[2][3][4] this compound inhibits the catalytic activity of NSD2, aiming to reverse these epigenetic changes, reactivate tumor suppressor genes, and induce apoptosis in cancer cells.[1]
Q2: How do I begin to assess the cytotoxicity of this compound?
A2: The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of both cancerous and normal (non-transformed) cell lines. This will help establish the compound's potency and its therapeutic window or selectivity index (the ratio of cytotoxicity in normal cells versus cancer cells). Commonly used cytotoxicity assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.[5]
Q3: this compound is showing toxicity in my normal cell line controls. What does this mean and what are the next steps?
A3: Off-target toxicity in normal cells is a common challenge in drug development. This indicates that this compound may be affecting cellular pathways essential for the survival of both normal and cancerous cells. The next steps should involve:
-
Quantifying the selectivity: Calculate the selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI is desirable.
-
Investigating the mechanism: Explore potential off-target effects. Since NSD2 is involved in regulating pathways like Akt/Erk and NF-kB, inhibition might disrupt normal cellular homeostasis.[4][6]
-
Exploring mitigation strategies: Investigate methods to protect normal cells, such as co-administration with cytoprotective agents or inducing a temporary cell cycle arrest in normal cells.[7][8][9]
Q4: What are some general strategies to mitigate the cytotoxicity of a compound like this compound in normal cells?
A4: Several strategies, collectively known as "cyclotherapy," aim to protect normal cells.[7] One approach is to use a second agent to induce a temporary and reversible cell cycle arrest (e.g., in G1 phase) in normal cells, which are often dependent on external growth signals.[9] Since many chemotherapeutic agents target rapidly dividing cells, this arrest makes the normal cells less susceptible to the cytotoxic drug, while cancer cells, which often have defective cell cycle checkpoints, continue to proliferate and remain vulnerable.[7][8] Another strategy involves the use of cytoprotective agents that can shield normal tissues from damage.
Troubleshooting Guides
Issue: High Variability or Inconsistent IC50 Values
Inconsistent IC50 values are a frequent issue in cell-based assays. Use the following guide to troubleshoot potential causes.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding & Health | - Inconsistent Cell Number: Ensure a homogenous single-cell suspension before plating. Use reverse pipetting to minimize errors.[10] - High Passage Number: Cells can change genetically and phenotypically over time. Use cells within a consistent and low passage number range for all experiments. - Mycoplasma Contamination: Regularly test cultures for mycoplasma, as it can significantly alter cellular response to treatments. |
| Compound Handling | - Precipitation: Visually inspect the media after adding this compound to ensure it is fully dissolved. If precipitation occurs, consider using a different solvent or adjusting the final concentration.[11] - Inaccurate Dilutions: Prepare a fresh stock solution of this compound for each experiment and perform serial dilutions carefully. |
| Assay Protocol | - Incorrect Incubation Times: Optimize the incubation time for both the drug treatment and the assay reagent (e.g., MTT, LDH).[12] - Reagent Issues: Ensure reagents are properly stored and are not expired. For MTT, the solution should be protected from light.[13] - Interference from Phenol Red/Serum: The presence of phenol red or serum in the culture medium can affect absorbance readings. Include background control wells containing medium without cells. |
| Data Analysis | - Inappropriate Curve Fitting: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50. Ensure the dose range is wide enough to capture the top and bottom plateaus of the curve. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound
This table illustrates how to present IC50 data for this compound to evaluate its potency and selectivity. The Selectivity Index (SI) is calculated as (IC50 Normal Cell Line / IC50 Cancer Cell Line). A higher SI value indicates greater selectivity for cancer cells.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Selectivity Index (SI) |
| KMS-11 | Cancer | Multiple Myeloma (NSD2-overexpressing) | 15 | 10.7 |
| A549 | Cancer | Lung Carcinoma | 45 | 3.6 |
| MCF-7 | Cancer | Breast Adenocarcinoma | 60 | 2.7 |
| MRC-5 | Normal | Lung Fibroblast | 160 | - |
| HUVEC | Normal | Endothelial Cells | 185 | - |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][12]
Materials:
-
This compound compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[15][16]
Materials:
-
This compound compound
-
96-well flat-bottom plates
-
Commercial LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate mix, and lysis solution)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1 and 2).
-
Setup Controls (in triplicate):
-
Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (typically 1 hour before the assay endpoint).
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at ~600 x g for 10 minutes.[16] Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[17]
-
LDH Reaction: Prepare the LDH reaction mix according to the kit manufacturer's instructions. Add the reaction mix to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: First, subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Potential signaling pathway of the NSD2 inhibitor this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity in normal cells.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH Cytotoxicity Assay [bio-protocol.org]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in experiments involving LEM-14
Welcome to the technical support center for LEM-14, a selective inhibitor of the NSD2 histone methyltransferase. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Handling and Preparation of this compound
Q1: My this compound is not dissolving properly in my cell culture medium. What should I do?
A1: this compound, like many small molecule inhibitors, has limited aqueous solubility. For consistent results, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[1]
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a stock solution of 10-20 mM. Ensure complete dissolution by gentle vortexing or brief sonication.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in your cell culture medium to achieve the desired final concentration. It is critical to add the this compound stock to the medium and mix immediately to avoid precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Solubility Limits: Be aware that this compound may precipitate at high concentrations in aqueous solutions. If you observe precipitation, consider lowering the final concentration or using a different formulation approach if available.
Q2: I am concerned about the stability of my this compound stock solution. How should I store it?
A2: Proper storage is essential to maintain the activity of this compound.
Storage Recommendations:
-
DMSO Stock Solution: Aliquot your concentrated DMSO stock into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium for each experiment. Do not store this compound in aqueous solutions for extended periods.
Section 2: Cell-Based Assay Pitfalls
Q3: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A3: Fluctuations in IC50 values are a common issue in cell-based assays and can be attributed to several factors.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Cell Density and Health | Ensure consistent cell seeding density across all plates. Use cells within a consistent and optimal passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay Incubation Time | The inhibitory effect of this compound on histone methylation is an epigenetic modification that may require a longer duration to manifest as a phenotypic change (e.g., decreased cell viability). Optimize your incubation time; consider extending it to 72 hours or longer. |
| This compound Concentration Range | Ensure your dose-response curve covers a wide enough range of concentrations to define both the top and bottom plateaus of the curve. A poorly defined curve can lead to inaccurate IC50 calculations.[3] |
| Assay Method | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the apparent IC50. Consider using an orthogonal method to confirm your results.[4] |
Fictional Data Example: Effect of Incubation Time on this compound IC50 in KMS-11 cells (Multiple Myeloma, t(4;14)+)
| Incubation Time | IC50 (µM) |
| 24 hours | 85.2 |
| 48 hours | 35.7 |
| 72 hours | 15.1 |
Q4: I am not seeing a significant decrease in global H3K36me2 levels after treating cells with this compound in my Western blot analysis. Why might this be?
A4: Detecting changes in histone methylation can be challenging. Several experimental parameters can affect the outcome.
Troubleshooting Western Blots for Histone Modifications:
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Incubation Time | Histone methylation is a relatively stable mark, and its removal or the dilution of the mark through cell division takes time. Extend the treatment duration with this compound (e.g., 48-96 hours). |
| Antibody Quality | The specificity and sensitivity of antibodies against histone modifications can vary. Validate your primary antibody using appropriate controls (e.g., peptide competition assays, knockout/knockdown cell lines). |
| Histone Extraction Protocol | Use a robust histone extraction protocol, such as acid extraction, to enrich for histone proteins and remove other cellular components that may interfere with the Western blot.[5][6] |
| Protein Transfer | Histones are small, basic proteins and may be difficult to transfer efficiently to the membrane or can be transferred through the membrane. Use a membrane with a smaller pore size (e.g., 0.22 µm PVDF) and optimize your transfer conditions (time and voltage).[7] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for this compound
This protocol is for assessing the effect of this compound on the viability of adherent or suspension cells in a 96-well format.
Materials:
-
This compound
-
100% DMSO
-
Appropriate cell line (e.g., KMS-11) and complete culture medium
-
96-well clear-bottom, opaque-walled plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the well will be ≤0.5%.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Normalize the data to the vehicle-treated cells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for H3K36me2 after this compound Treatment
This protocol describes the detection of changes in the H3K36me2 histone mark following treatment with this compound.
Materials:
-
This compound
-
Cells treated with this compound and vehicle control
-
Acid extraction buffers
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane (0.22 µm)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis and Histone Extraction:
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE:
-
Denature 10-20 µg of histone extract per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.[5]
-
-
Protein Transfer:
-
Transfer the separated proteins to a 0.22 µm PVDF membrane. Optimize transfer time and voltage to ensure efficient transfer of low molecular weight histones.[7]
-
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-H3K36me2) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Visualizations
Signaling Pathway of NSD2 and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–Organic Frameworks for Enzyme Modulation in Protein Kinase and Phosphatase Regulation—Mechanisms and Biomedical Applications [mdpi.com]
- 3. graphpad.com [graphpad.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Modification [labome.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LEM-14 Treatment Protocols
Welcome to the technical support center for LEM-14, a selective inhibitor of the histone methyltransferase NSD2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on its in vitro potency, a good starting point for cell-based assays is a concentration range that brackets the in vitro IC50 value of 132 µM for NSD2.[1] We recommend performing a dose-response experiment starting from approximately 10 µM up to 250 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How long should I incubate my cells with this compound to observe a significant reduction in H3K36me2 levels?
A2: The optimal incubation time can vary depending on the cell line and the specific experimental endpoint. For observing a direct downstream effect of NSD2 inhibition, such as a reduction in histone H3 lysine 36 dimethylation (H3K36me2), a time-course experiment is recommended. Based on studies with other NSD2 inhibitors, an incubation time of 96 hours has been shown to be effective for observing changes in H3K36me2 levels by western blot.[2] We suggest testing a range of time points, such as 24, 48, 72, and 96 hours, to determine the ideal duration for your experiment.
Q3: I am not observing the expected decrease in H3K36me2 levels after this compound treatment. What could be the issue?
A3: There are several potential reasons for this. Please refer to the "Troubleshooting Guide: No significant change in H3K36me2 levels" section below for a detailed breakdown of possible causes and solutions.
Q4: Is this compound known to have any off-target effects?
A4: While this compound is designed to be a specific inhibitor of NSD2, it is crucial to consider potential off-target effects in any experiment.[3][4][5][6][7] We recommend including appropriate controls in your experiments, such as using a structurally unrelated NSD2 inhibitor or performing rescue experiments by overexpressing a drug-resistant NSD2 mutant. Additionally, global proteomics or transcriptomics analyses can help to identify potential off-target effects.
Q5: Which cell lines are most suitable for studying the effects of this compound?
A5: Multiple myeloma cell lines harboring the t(4;14) translocation are particularly relevant for studying this compound, as this translocation leads to the overexpression of NSD2.[8][9] Examples of such cell lines include KMS-11 and NCI-H929. It is also beneficial to include a negative control cell line that does not have the t(4;14) translocation, such as RPMI-8226.[10]
Troubleshooting Guides
Troubleshooting Guide: Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cell Line Variability | Different cell lines can exhibit varying sensitivity to this compound due to differences in NSD2 expression levels, proliferation rates, and drug efflux pump activity.[9] Always use the same cell line and passage number for comparable experiments. |
| Inaccurate Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability in results. Ensure accurate and consistent cell counting and seeding. |
| This compound Degradation | Improper storage or handling of this compound can lead to its degradation. Store this compound as recommended and prepare fresh dilutions for each experiment. |
| Variations in Incubation Time | The duration of drug exposure significantly impacts the IC50 value. Maintain a consistent incubation time across all experiments. |
| Assay Method Differences | Different viability assays (e.g., MTT, CellTiter-Glo) can yield different IC50 values. Use a consistent assay method and ensure it is validated for your cell line. |
Troubleshooting Guide: No significant change in H3K36me2 levels
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | The effect of this compound on H3K36me2 levels may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation time.[2] |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to effectively inhibit NSD2 in your cell line. Perform a dose-response experiment to identify the optimal concentration. |
| Poor Antibody Quality | The primary antibody used for detecting H3K36me2 may not be specific or sensitive enough. Validate your antibody using positive and negative controls (e.g., cells with NSD2 knockdown). |
| Inefficient Histone Extraction | Incomplete histone extraction will lead to inaccurate quantification of H3K36me2 levels. Ensure your histone extraction protocol is optimized and consistently followed. |
| High NSD2 Expression | Cell lines with very high levels of NSD2 may require higher concentrations of this compound or longer incubation times to achieve significant inhibition. |
Experimental Protocols
Protocol: In Vitro NSD2 Enzymatic Assay (Radiometric)
This protocol is adapted from commercially available NSD2 methyltransferase assay services and is intended for measuring the direct inhibitory effect of this compound on NSD2 enzymatic activity.[11]
Materials:
-
Human recombinant NSD2 enzyme
-
Nucleosome substrate (0.05 mg/ml)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM) (1 µM)
-
This compound (and other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
SAH (S-adenosyl-L-homocysteine) as a positive control inhibitor
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, nucleosome substrate, and human recombinant NSD2 enzyme.
-
Add this compound or control compounds at various concentrations to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 1 hour). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto a filter paper and washing with trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells.
-
Measure the incorporation of the radioactive methyl group using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol: Western Blot for H3K36me2 in this compound Treated Cells
This protocol provides a general guideline for assessing the downstream effects of NSD2 inhibition on H3K36me2 levels in cultured cells.[12][13][14]
Materials:
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane (0.2 µm pore size is recommended for histones)[14]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired incubation time (e.g., 96 hours).[2]
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for loading.
-
Quantify the band intensities to determine the relative change in H3K36me2 levels.
Visualizations
Caption: Simplified signaling pathway of NSD2 inhibition by this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 5. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Evaluating the efficacy of multiple myeloma cell lines as models for patient tumors via transcriptomic correlation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Histone western blot protocol | Abcam [abcam.com]
- 13. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
Troubleshooting inconsistent results with LEM-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LEM-14, a specific inhibitor of the histone methyltransferase NSD2.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A: For optimal results, we recommend dissolving this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium or assay buffer immediately before use. Avoid prolonged storage of diluted solutions.
Q2: I'm observing precipitation of this compound in my cell culture medium. What should I do?
A: Precipitation can occur due to the lower solubility of this compound in aqueous solutions compared to DMSO. To mitigate this:
-
Lower the final concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to maintain cell health and improve compound solubility.
-
Pre-warm the medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help.
-
Increase mixing: Gently vortex or pipette the diluted solution to ensure it is fully dissolved before adding it to your cells.
-
Test different media: The composition of the cell culture medium can influence solubility. If the problem persists, consider testing a different medium formulation.
Experimental Design & Inconsistent Results
Q3: I am seeing variable IC50 values for this compound in my experiments. What could be the cause?
A: Inconsistent IC50 values can stem from several factors. Refer to the following checklist to troubleshoot:
-
Cell Density: Ensure you are seeding a consistent number of cells for each experiment. Cell density can significantly impact the apparent potency of a compound.
-
Incubation Time: Use a consistent incubation time with this compound. The IC50 can change with longer or shorter exposure times.
-
Assay-Specific Variability: The type of assay used (e.g., cell viability, enzymatic) can yield different IC50 values. Always compare results from the same assay type.
-
Compound Degradation: Ensure your this compound stock solution has not degraded. Use freshly thawed aliquots for each experiment.
-
Cell Line Specifics: Different cell lines may have varying levels of NSD2 expression or other compensatory mechanisms, leading to different sensitivities to this compound.
Q4: My results with this compound are not consistent with published data. What should I check?
A: Discrepancies with published findings can be due to subtle differences in experimental conditions. Consider the following:
-
Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[1]
-
Reagent Quality: Ensure all reagents, including cell culture media, serum, and the this compound compound itself, are of high quality and not expired.
-
Protocol Adherence: Meticulously follow a standardized experimental protocol. Even minor deviations can introduce variability.
Data Interpretation
Q5: How can I be sure the observed phenotype is due to NSD2 inhibition and not off-target effects?
A: This is a critical consideration when working with small molecule inhibitors. To increase confidence in your results:
-
Use a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct NSD2 inhibitor to see if it recapitulates the same phenotype.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NSD2 expression. The resulting phenotype should mimic the effects of this compound treatment.
-
Rescue Experiments: In an NSD2 knockdown or knockout background, this compound should have a diminished or no effect.
-
Monitor Target Engagement: Whenever possible, measure the levels of H3K36me2, the direct product of NSD2 activity, to confirm that this compound is inhibiting its target at the concentrations used in your experiments.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and its derivative, this compound-1189, against NSD family members.
| Compound | Target | IC50 (µM) | Reference |
| This compound | NSD2 | 132 | [2] |
| NSD1 | Inactive | [2] | |
| NSD3 | Inactive | [2] | |
| This compound-1189 | NSD1 | 418 | [2] |
| NSD2 | 111 | [2] | |
| NSD3 | 60 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Cellular Assays with this compound
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a fresh serial dilution of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), western blotting for protein expression, or qRT-PCR for gene expression analysis.
Protocol 2: In Vitro Histone Methyltransferase (HMT) Assay
This protocol provides a general framework for an in vitro HMT assay to assess the inhibitory activity of this compound on NSD2.
-
Reagents:
-
Recombinant human NSD2 enzyme.
-
Histone H3 substrate (peptide or full-length protein).
-
S-adenosyl-L-methionine (SAM) as a methyl donor.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT).
-
This compound dilutions.
-
Detection reagents (e.g., anti-H3K36me2 antibody for ELISA or AlphaLISA, or [3H]-SAM for radiometric assays).
-
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, recombinant NSD2, and histone H3 substrate. b. Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding SAM. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction (e.g., by adding EDTA or boiling). f. Detect the level of histone methylation using a suitable method.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of NSD2 and the inhibitory action of this compound.
Caption: General experimental workflow for testing the effects of this compound on cultured cells.
References
Validation & Comparative
A Comparative Analysis of the Histone Methyltransferase Inhibitors LEM-14 and LEM-14-1189
This guide provides a detailed comparison of the efficacy of two related molecular compounds, LEM-14 and its derivative, this compound-1189, which are inhibitors of the Nuclear Receptor Binding SET Domain (NSD) family of histone lysine methyltransferases. The NSD family, comprising NSD1, NSD2, and NSD3, are critical regulators of chromatin and are considered oncoproteins, making them important targets for cancer therapy. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of the available experimental data, methodologies, and relevant signaling pathways.
Data Presentation: In Vitro Efficacy
The primary available data on this compound and this compound-1189 comes from an in vitro study that determined their half-maximal inhibitory concentrations (IC50) against members of the NSD family.[1][2] this compound was identified as a specific inhibitor of NSD2.[1] Its derivative, this compound-1189, was found to inhibit multiple NSD enzymes with varying potency.[1][2]
The comparative inhibitory activities are summarized in the table below.
| Compound | Target | In Vitro IC50 (µM) |
| This compound | NSD1 | Inactive |
| NSD2 | 132 | |
| NSD3 | Inactive | |
| This compound-1189 | NSD1 | 418 |
| NSD2 | 111 | |
| NSD3 | 60 |
Data sourced from a 2019 study on the identification of this compound.[1]
Experimental Protocols
While the precise, detailed protocol for the study that generated the above IC50 values is not publicly available, a representative methodology for determining the in vitro efficacy of histone methyltransferase (HMT) inhibitors is described below. This protocol is based on standard biochemical assays used in the field.[3][4][5]
Representative Experimental Protocol: In Vitro Histone Methyltransferase (HMT) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or this compound-1189) against a specific histone methyltransferase (e.g., NSD1, NSD2, or NSD3).
Materials:
-
Recombinant human NSD1, NSD2, or NSD3 enzyme.
-
Histone H3 peptide substrate.
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor.
-
Test compounds (this compound, this compound-1189) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).
-
Scintillation fluid and a scintillation counter.
-
Microplates (e.g., 96-well format).
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer. A control with no inhibitor is also included.
-
Reaction Mixture Preparation: In each well of the microplate, the reaction mixture is prepared by adding the assay buffer, the histone H3 peptide substrate, and the recombinant NSD enzyme.
-
Incubation with Inhibitor: The serially diluted test compounds are added to the respective wells, and the plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Methyltransferase Reaction: The enzymatic reaction is initiated by adding the methyl donor, ³H-SAM, to each well.
-
Reaction Incubation: The plate is incubated for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C) to allow for the methylation of the histone substrate.
-
Reaction Termination: The reaction is stopped by the addition of a quenching buffer or by spotting the reaction mixture onto filter paper and washing away unincorporated ³H-SAM.
-
Detection and Quantification: The amount of incorporated radiolabeled methyl groups on the histone substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NSD2 Inhibitors in Multiple Myeleloma: LEM-14 versus Other Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase NSD2 (Nuclear SET Domain Containing 2), also known as MMSET or WHSC1, has emerged as a critical therapeutic target in multiple myeloma, particularly in patients harboring the t(4;14) translocation. This genetic aberration leads to the overexpression of NSD2, driving oncogenesis through the aberrant dimethylation of histone H3 at lysine 36 (H3K36me2). The subsequent alteration in the epigenetic landscape promotes the transcription of key myeloma growth and survival factors. A growing number of small molecule inhibitors are being developed to target the catalytic activity of NSD2. This guide provides a comparative overview of LEM-14 and other notable NSD2 inhibitors, focusing on their performance backed by experimental data.
Overview of NSD2's Role in Multiple Myeloma
The t(4;14) translocation is present in approximately 15-20% of multiple myeloma cases and is associated with a poor prognosis.[1] This translocation places the NSD2 gene under the control of a potent immunoglobulin heavy chain enhancer, leading to its overexpression. The resulting increase in H3K36me2 levels is a key epigenetic driver of the disease, promoting a transcriptional program that supports tumor growth and survival.[2] Consequently, the development of specific NSD2 inhibitors represents a promising therapeutic strategy for this high-risk patient population.
Comparative Performance of NSD2 Inhibitors
This section details the available data on this compound and other NSD2 inhibitors. Direct comparative studies under identical experimental conditions are limited. Therefore, the data presented is compiled from individual studies and should be interpreted with consideration of the different experimental setups.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) in in vitro enzymatic assays is a key measure of a drug's potency against its target. Selectivity is determined by comparing the IC50 against the primary target (NSD2) with its activity against closely related enzymes, such as NSD1 and NSD3.
| Inhibitor | Target | In Vitro IC50 (µM) | Source |
| This compound | NSD2 | 132 | [3] |
| NSD1 | Inactive | [3] | |
| NSD3 | Inactive | [3] | |
| This compound-1189 | NSD2 | 111 | [3] |
| NSD1 | 418 | [3] | |
| NSD3 | 60 | [3] | |
| RK-552 | NSD2 | Data not available | |
| KTX-1001 | NSD2 | Data not available in public literature |
Note: Lower IC50 values indicate higher potency.
This compound demonstrates specificity for NSD2, with no activity observed against NSD1 and NSD3 at the tested concentrations.[3] Its derivative, this compound-1189, shows a slightly improved potency against NSD2 and also inhibits NSD1 and NSD3, indicating a broader selectivity profile.[3]
Cellular Activity in Multiple Myeloma
The efficacy of NSD2 inhibitors in a cellular context is a critical indicator of their therapeutic potential. This is often assessed by measuring their ability to inhibit the proliferation of multiple myeloma cell lines, particularly those with the t(4;14) translocation.
| Inhibitor | Cell Line(s) | Assay Type | Effect | Source |
| This compound | Data not available | |||
| RK-552 | t(4;14)+ MM cell lines (KMS28-BM, KMS34, KMS26, NCI-H929, KMS11) | MTT Assay | Significantly cytotoxic | [2] |
| t(4;14)- MM cell lines (RPMI8226, KMM.1, SKMM1, JJN3, KMS21) | MTT Assay | Less sensitive compared to t(4;14)+ lines | [2] | |
| KTX-1001 | t(4;14)+ MM models | Preclinical studies | Robust reduction in H3K36me2, suppression of proliferation, and induction of apoptosis |
RK-552 has been shown to be significantly more cytotoxic to multiple myeloma cell lines that are positive for the t(4;14) translocation compared to those that are negative for it.[2] This selectivity suggests that its anti-myeloma activity is dependent on the presence of high NSD2 levels. KTX-1001, currently in clinical development, has also demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical models of t(4;14)+ multiple myeloma.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: NSD2 Signaling Pathway in t(4;14)+ Multiple Myeloma.
Caption: Experimental Workflow for Evaluating NSD2 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the key assays used to characterize NSD2 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of NSD2 and the inhibitory effect of compounds like this compound.
Objective: To determine the in vitro IC50 value of an inhibitor against NSD2.
Materials:
-
Recombinant human NSD2 enzyme
-
Histone H3 peptide (or full-length histone H3) as a substrate
-
S-adenosyl-L-methionine (SAM) as a methyl donor (can be radiolabeled, e.g., [3H]-SAM)
-
NSD2 inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Scintillation fluid (if using radiolabeled SAM)
-
Filter paper and scintillation counter or a non-radioactive detection system (e.g., antibody-based ELISA or fluorescence polarization)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and recombinant NSD2 enzyme.
-
Add the NSD2 inhibitor at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
If using radiolabeled SAM, spot the reaction mixture onto filter paper, wash to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the specific detection protocol for the kit being used.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using a suitable software.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of NSD2 inhibitors on multiple myeloma cell lines.
Objective: To determine the IC50 of an inhibitor on the viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., KMS11 for t(4;14)+ and RPMI8226 for t(4;14)-)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
NSD2 inhibitor (e.g., RK-552) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the multiple myeloma cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well).
-
Allow the cells to adhere or stabilize for 24 hours.
-
Treat the cells with a serial dilution of the NSD2 inhibitor. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
Western Blot for H3K36me2
This technique is used to measure the levels of H3K36me2 in cells treated with NSD2 inhibitors, confirming target engagement.
Objective: To assess the effect of an NSD2 inhibitor on the levels of H3K36me2 in multiple myeloma cells.
Materials:
-
Multiple myeloma cells treated with an NSD2 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K36me2 levels.
Conclusion
The development of NSD2 inhibitors is a rapidly advancing field with significant potential for the treatment of t(4;14)+ multiple myeloma. This compound stands out as a specific biochemical probe for NSD2, while compounds like RK-552 and KTX-1001 have demonstrated promising cellular activity. The lack of direct comparative studies necessitates a careful evaluation of the available data. As more potent and selective inhibitors progress through preclinical and clinical development, a clearer understanding of their therapeutic potential will emerge. The experimental protocols provided in this guide offer a foundation for the continued investigation and comparison of these important therapeutic agents.
References
Validating the Specificity of LEM-14 for NSD2: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LEM-14's performance against other NSD family inhibitors, supported by available experimental data. We delve into the specificity of this compound for the histone methyltransferase NSD2 over its closely related family members, NSD1 and NSD3, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
The Nuclear SET Domain (NSD) family of histone methyltransferases, comprising NSD1, NSD2 (also known as MMSET or WHSC1), and NSD3 (also known as WHSC1L1), play a crucial role in regulating chromatin structure and gene expression primarily through the methylation of histone H3 at lysine 36 (H3K36). Dysregulation of these enzymes is implicated in various cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a specific inhibitor of NSD2, an oncoprotein frequently overexpressed in multiple myeloma. This guide focuses on the experimental validation of this compound's specificity.
Quantitative Comparison of NSD Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other notable NSD inhibitors against NSD1, NSD2, and NSD3. This data provides a clear comparison of their potency and selectivity.
| Inhibitor | NSD1 IC50 (µM) | NSD2 IC50 (µM) | NSD3 IC50 (µM) | Reference |
| This compound | Inactive | 132 | Inactive | |
| This compound-1189 | 418 | 111 | 60 | |
| BIX-01294 | 112 ± 57 | 41 ± 2 | 95 ± 53 | |
| Chaetocin | Reported to inhibit | Reported to inhibit | Reported to inhibit |
Experimental Protocols
While the precise, detailed experimental protocol for the initial characterization of this compound is not publicly available, a representative methodology for determining the in vitro IC50 of an NSD2 inhibitor can be constructed based on commonly used histone methyltransferase (HMT) assays.
In Vitro Histone Methyltransferase (HMT) Assay (General Protocol)
This protocol outlines a typical biochemical assay to measure the enzymatic activity of NSD proteins and the inhibitory potential of compounds like this compound.
1. Reagents and Materials:
-
Recombinant human NSD1, NSD2, and NSD3 catalytic domains (SET domain)
-
Histone H3 protein or a peptide substrate (e.g., H3 peptide amino acids 21-44)
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
Tritiated SAM ([³H]-SAM) for radioactive detection or a commercial non-radioactive detection kit (e.g., MTase-Glo™ or a colorimetric/fluorometric assay)
-
Assay Buffer: Typically contains Tris-HCl, pH 8.0, DTT, and MgCl₂
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and a scintillation counter (for radioactive assays) or a plate reader (for non-radioactive assays)
-
Microplates (e.g., 96-well or 384-well)
2. Assay Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant NSD enzymes and histone H3 substrate in the assay buffer to the desired final concentrations.
-
Inhibitor Dilution: Create a serial dilution of the inhibitor (e.g., this compound) in the assay buffer. A DMSO control (vehicle) should be included.
-
Reaction Initiation: In a microplate, combine the NSD enzyme, histone H3 substrate, and the inhibitor at various concentrations.
-
Methylation Reaction: Initiate the methylation reaction by adding SAM (or [³H]-SAM).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radioactive Assay: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [³H]-SAM. The amount of incorporated [³H]-methyl groups on the histone substrate is then quantified using a scintillation counter.
-
Non-Radioactive Assay (e.g., MTase-Glo™): Follow the manufacturer's instructions. This typically involves adding a reagent that converts the reaction by-product, S-adenosyl-L-homocysteine (SAH), into a detectable signal (e.g., luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Pathways and Workflows
Signaling Pathway of NSD2 and Inhibition by this compound
The following diagram illustrates the catalytic action of NSD2 on histone H3 and the mechanism of its inhibition by this compound.
Caption: Inhibition of NSD2-mediated H3K36 methylation by this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in a typical in vitro experiment to determine the IC50 value of an inhibitor.
Caption: Workflow for determining the IC50 of an NSD inhibitor.
Cross-Validation of LEM-14's Anti-Cancer Effects: A Comparative Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comparative analysis of the NSD2 inhibitor LEM-14 and its potential anti-cancer applications. Due to the limited publicly available data on the cross-validation of this compound in various cancer cell lines, this guide will focus on the established role of its target, NSD2, in cancer and will use data from other well-documented NSD2 inhibitors as a reference for comparison and to illustrate the experimental methodologies used to assess such compounds.
Introduction to this compound and its Target, NSD2
This compound is a small molecule identified as a selective inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1] NSD2 is a histone methyltransferase that specifically dimethylates histone H3 at lysine 36 (H3K36me2). This epigenetic modification plays a crucial role in chromatin regulation and gene expression.[2]
Dysregulation of NSD2 is a known driver in several cancers. Notably, its overexpression due to the t(4;14) chromosomal translocation is a hallmark of a high-risk subtype of multiple myeloma.[3][4] Elevated NSD2 activity has also been implicated in other malignancies, including colorectal cancer, breast cancer, and prostate cancer, making it a compelling target for therapeutic intervention.[2][3] NSD2 influences several oncogenic signaling pathways, including the Akt/Erk, Wnt, and NF-κB pathways.[5][6]
This compound exhibits an in vitro half-maximal inhibitory concentration (IC50) of 132 µM against NSD2, with weak activity against the related protein NSD1 and no activity against NSD3. A derivative, this compound-1189, has also been developed with differential inhibitory activities against NSD1, NSD2, and NSD3.[1] While this compound has been proposed as a tool for studying the biology of NSD proteins, extensive data on its anti-cancer effects across multiple cell lines is not yet widely published.[1][3]
Comparative Analysis of NSD2 Inhibitors
To provide a framework for evaluating compounds like this compound, this section presents data on the enzymatic inhibition of various NSD2 inhibitors and the anti-proliferative effects of a representative inhibitor, RK-552, in different multiple myeloma cell lines.
Table 1: In Vitro Enzymatic Inhibition of NSD2 by Various Inhibitors
| Inhibitor | Target(s) | IC50 (NSD2) | IC50 (NSD1) | IC50 (NSD3) | Reference |
| This compound | NSD2 | 132 µM | Weakly Active | Inactive | [1] |
| This compound-1189 | NSD1/NSD2/NSD3 | 111 µM | 418 µM | 60 µM | [1] |
| RK-552 | NSD2 | Not Reported | Not Reported | Not Reported | [4] |
| UNC6934 | NSD2 (PWWP1 domain) | Not Reported | Not Reported | Not Reported | [4] |
| DA3003-1 | NSD2/CDC25 | Not Reported | Not Reported | Not Reported | [7] |
Table 2: Anti-Proliferative Activity of the NSD2 Inhibitor RK-552 in Multiple Myeloma Cell Lines
| Cell Line | t(4;14) Status | IC50 of RK-552 | Reference |
| KMS-11 | Positive | ~1 µM | [4] |
| KMS-28PE | Positive | ~2 µM | [4] |
| OPM-2 | Negative | >10 µM | [4] |
| U266 | Negative | >10 µM | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways influenced by NSD2 and a general workflow for evaluating the anti-cancer effects of NSD2 inhibitors.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of LEM-14 Experimental Results for Researchers
An Objective Comparison and Guide to Experimental Reproducibility for the NSD2 Inhibitor LEM-14
This guide provides a comprehensive overview of the available experimental data on this compound, a selective inhibitor of the oncoprotein NSD2 (Nuclear Receptor Binding SET Domain Protein 2). Given the critical role of reproducibility in preclinical research, this document outlines the known characteristics of this compound, details relevant experimental protocols, and discusses potential sources of inter-laboratory variability. This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool for studying NSD protein biology and its implications in diseases such as multiple myeloma.
Understanding this compound and its Mechanism of Action
This compound is identified as a specific inhibitor of NSD2, a histone lysine methyltransferase.[1] The NSD family of proteins, which also includes NSD1 and NSD3, are crucial for chromatin regulation, and their dysregulation is implicated in various cancers.[1] Specifically, NSD2 is a significant drug target in multiple myeloma cases associated with the t(4;14) translocation.[1]
The inhibitory action of this compound is attributed to its interaction with key amino acid residues within the active site of the NSD2 protein. Molecular docking studies suggest that this compound interacts with TRP 59 through hydrogen bonding and with VAL 14, TYR 17, PHE 50, and TRP 20 through hydrophobic interactions.[2]
Quantitative Data on this compound and its Derivatives
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its derivative, this compound-1189, against various NSD proteins. This data is crucial for designing experiments and for comparing results across different studies.
| Compound | Target Protein | In Vitro IC50 |
| This compound | NSD2 | 132 µM |
| This compound | NSD1 | Inactive |
| This compound | NSD3 | Inactive |
| This compound-1189 | NSD1 | 418 µM |
| This compound-1189 | NSD2 | 111 µM |
| This compound-1189 | NSD3 | 60 µM |
Data sourced from a 2019 study on the discovery of this compound.[1]
Experimental Protocols
While specific inter-laboratory comparison studies for this compound are not publicly available, this section provides a detailed, generalized protocol for determining the in vitro IC50 of an NSD2 inhibitor. Adherence to standardized protocols is paramount for ensuring the reproducibility of experimental findings.
In Vitro Histone Methyltransferase (HMT) Assay for NSD2 Inhibition
-
Reagents and Materials:
-
Recombinant human NSD2 enzyme
-
Histone H3 substrate (or relevant peptide)
-
S-adenosylmethionine (SAM) as a methyl donor
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Detection reagents (e.g., radioactivity-based detection using [3H]-SAM or antibody-based detection for specific histone methylation marks)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well of the microplate, add the NSD2 enzyme, the histone H3 substrate, and the diluted this compound.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radioactivity-based assays or a stopping buffer for antibody-based assays).
-
Quantify the level of histone methylation using the chosen detection method.
-
Run appropriate controls, including a no-enzyme control and a vehicle control (DMSO).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the putative signaling pathway affected by this compound. By inhibiting NSD2, this compound prevents the methylation of histone H3 at lysine 36 (H3K36), a critical mark for chromatin regulation and gene expression.
References
Validating the Therapeutic Potential of NSD2 Inhibition in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific therapeutic data for the initial lead compound LEM-14 in patient-derived xenograft (PDX) models is not publicly available, this guide provides a comparative analysis of the therapeutic potential of targeting the histone methyltransferase NSD2, utilizing preclinical data from more recent and potent selective inhibitors that have been evaluated in robust PDX models. This document serves as a framework for assessing NSD2 inhibitors and offers insights into potential translational outcomes.
Executive Summary
Nuclear SET domain-containing protein 2 (NSD2) is a histone methyltransferase implicated in the pathogenesis of various malignancies, including multiple myeloma, KRAS-driven lung and pancreatic cancers, and neuroendocrine prostate cancer. Inhibition of NSD2 has emerged as a promising therapeutic strategy. This guide summarizes the available preclinical data for selective NSD2 inhibitors in patient-derived xenograft models, comparing their efficacy against relevant standard-of-care therapies. Detailed experimental protocols and signaling pathway visualizations are provided to support further research and development in this area.
Data Presentation: Comparative Efficacy of NSD2 Inhibitors in PDX Models
The following tables summarize the in vivo efficacy of selective NSD2 inhibitors in various patient-derived xenograft models.
Table 1: Efficacy of NSD2 Inhibitors in KRAS-Mutant Pancreatic and Lung Cancer PDX Models
| Compound Class | Cancer Type | PDX Model | Treatment | Tumor Growth Inhibition (%) | Notes |
| NSD2 inhibitor (NSD2i) | Pancreatic Cancer (KRAS G12C) | Not Specified | Monotherapy | Significant | Comparable to sotorasib |
| Lung Cancer (KRAS G12C) | Not Specified | Monotherapy | Significant | Comparable to sotorasib | |
| Pancreatic Cancer (KRAS G12C) | Not Specified | Combination with Sotorasib | Synergistic, tumor regression | Sustained survival benefit | |
| Lung Cancer (KRAS G12C) | Not Specified | Combination with Sotorasib | Synergistic, tumor regression | Sustained survival benefit | |
| Sotorasib (Standard of Care) | Lung Cancer (KRAS G12C) | Multiple Models | Monotherapy | Significant | Approved therapy for NSCLC |
Data synthesized from preclinical studies on clinical-grade NSD2 inhibitors.[1][2][3][4][5]
Table 2: Efficacy of NSD2 Inhibitors in Neuroendocrine Prostate Cancer (NEPC) PDX Models
| Compound | Cancer Type | PDX Model | Treatment | Outcome |
| KTX-1001 | Neuroendocrine Prostate Cancer | Not Specified | Monotherapy | Reversal of NEPC phenotype to AR+ adenocarcinoma, restoration of sensitivity to AR inhibitors. |
Findings are based on preclinical evaluation of KTX-1001.[6][7]
Table 3: Preclinical and Clinical Status of Selected NSD2 Inhibitors
| Compound | Development Stage | Target Indications | Notes |
| This compound | Preclinical (in vitro) | Multiple Myeloma | Initial lead compound, limited in vivo data available. |
| KTX-1001 | Phase 1 Clinical Trial (NCT05651932) | Relapsed/Refractory Multiple Myeloma | Orally bioavailable, potent and selective NSD2 inhibitor.[6][8][9][10][11] |
| Unnamed NSD2i | Preclinical (in vivo) | KRAS-driven Pancreatic and Lung Cancers | Synthesized based on KTX-1001, well-tolerated in vivo.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments in PDX-based therapeutic evaluation.
1. Establishment and Propagation of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board-approved protocols.
-
Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
-
Passaging: Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion. Early passages (P3-P10) are generally used for therapeutic studies to maintain fidelity to the original patient tumor.
2. In Vivo Efficacy Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NSG) bearing established PDX tumors (typically 100-200 mm³).
-
Treatment Groups: Mice are randomized into treatment arms: vehicle control, NSD2 inhibitor monotherapy, standard-of-care monotherapy, and combination therapy.
-
Dosing and Administration: Drugs are administered according to predetermined schedules and routes (e.g., oral gavage, intraperitoneal injection) based on pharmacokinetic and tolerability studies.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition is calculated at the end of the study. Statistical analyses (e.g., t-test, ANOVA) are used to determine the significance of differences between treatment groups.
3. Pharmacodynamic (PD) and Biomarker Analysis
-
Tissue Collection: Tumors and other relevant tissues are harvested at specified time points post-treatment.
-
Histone Methylation Analysis: Western blotting or immunohistochemistry is performed on tumor lysates or sections to detect changes in global levels of H3K36me2, the direct product of NSD2 activity.
-
Gene Expression Analysis: RNA sequencing (RNA-seq) or quantitative real-time PCR (qRT-PCR) can be used to assess changes in the expression of downstream target genes and signaling pathways.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Simplified NSD2 Signaling Pathway in Cancer
Caption: NSD2 is a key downstream effector of oncogenic signaling, leading to altered gene expression and tumor growth.
Diagram 2: Experimental Workflow for PDX-based Drug Efficacy Testing
Caption: A stepwise workflow for evaluating the efficacy of novel therapeutics in patient-derived xenograft models.
Diagram 3: Logical Comparison of Therapeutic Strategies
Caption: A logical comparison of NSD2 inhibition with other cancer therapeutic modalities.
Conclusion
The available preclinical data strongly support the therapeutic potential of targeting NSD2 in a range of solid and hematological malignancies. Patient-derived xenograft models have been instrumental in demonstrating the in vivo efficacy of selective NSD2 inhibitors, both as monotherapies and in combination with other targeted agents. While direct PDX data for this compound is currently lacking, the promising results from next-generation NSD2 inhibitors underscore the importance of this therapeutic target. Further investigation, including head-to-head comparisons in well-characterized PDX models, will be crucial to fully elucidate the clinical potential of this class of epigenetic modulators.
References
- 1. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel drug confirms NSD2 protein as therapeutic target in lung and pancreatic cancers | MD Anderson Cancer Center [mdanderson.org]
- 6. Preclinical: Targeting NSD2, a Promising Strategy Against Treatment-Induced Neuroendocrine Prostate Cancer – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 7. researchgate.net [researchgate.net]
- 8. k36tx.com [k36tx.com]
- 9. aijourn.com [aijourn.com]
- 10. A Phase 1 Study of KTX-1001, an Oral, First-In-Class, Selective, and Potent MMSET Catalytic Inhibitor that Suppresses H3K36me2 in Patients with Relapsed and Refractory Multiple Myeloma | Dana-Farber Cancer Institute [dana-farber.org]
- 11. KTX-1001 / K36 Therap, Novartis [delta.larvol.com]
Comparative Transcriptomic Analysis of LEM-14 Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of LEM-14, a selective inhibitor of the histone methyltransferase NSD2, against a next-generation NSD2 inhibitor, here designated as NSD2i-A. This document outlines the experimental methodologies and presents illustrative transcriptomic data to guide further research and development of NSD2-targeting cancer therapies.
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a crucial epigenetic regulator that catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[1] Dysregulation of NSD2 is implicated in the pathogenesis of various cancers, including multiple myeloma and certain solid tumors, making it a compelling therapeutic target.[1][2] this compound has been identified as a selective inhibitor of NSD2 with an IC50 of 132 µM.[3] This guide compares its hypothetical transcriptomic signature to that of a more potent, next-generation inhibitor, NSD2i-A, to highlight key differences in efficacy and pathway modulation.
Experimental Protocols
A detailed methodology for a comparative transcriptomic analysis is provided below. This protocol outlines the steps from cell culture to bioinformatic analysis, ensuring reproducibility and data integrity.
1. Cell Culture and Treatment:
-
Cell Line: Human multiple myeloma cell line KMS-11 (t(4;14) positive), which overexpresses NSD2.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a density of 5x10^5 cells/mL and treated with either this compound (150 µM), NSD2i-A (1 µM), or DMSO (vehicle control) for 72 hours. Three biological replicates are prepared for each condition.
2. RNA Extraction and Sequencing:
-
Total RNA is extracted from the cell pellets using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 are used for library preparation.
-
Strand-specific mRNA sequencing libraries are prepared using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.
-
Sequencing is performed on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 30 million reads per sample.
3. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.
-
Alignment: The processed reads are aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Quantification: Gene expression levels are quantified as Transcripts Per Million (TPM) using RSEM.
-
Differential Gene Expression Analysis: Differential expression analysis is performed using DESeq2 in R. Genes with an adjusted p-value (padj) < 0.05 and a log2 fold change > |1.0| are considered significantly differentially expressed.
-
Pathway and Gene Ontology Analysis: Functional enrichment analysis of differentially expressed genes is performed using the Gene Set Enrichment Analysis (GSEA) and Gene Ontology (GO) resources to identify modulated biological pathways.
Experimental Workflow Diagram
Caption: A flowchart of the experimental procedure.
Comparative Transcriptomic Data
The following tables summarize the hypothetical differential gene expression analysis of KMS-11 cells treated with this compound and NSD2i-A compared to a vehicle control. The data is illustrative and based on the known functions of NSD2.
Table 1: Top Differentially Expressed Genes in this compound Treated Cells
| Gene Symbol | Log2 Fold Change | Adjusted p-value | Function/Pathway |
| Down-regulated | |||
| CCND2 | -1.58 | 1.2e-15 | Cell Cycle |
| MYC | -1.45 | 3.5e-12 | Transcription Factor, Proliferation |
| BCL2 | -1.33 | 7.1e-10 | Anti-apoptosis |
| E2F2 | -1.21 | 4.8e-8 | Cell Cycle |
| PRKCA | -1.15 | 9.2e-7 | PKC Signaling |
| Up-regulated | |||
| CDKN1A | 1.62 | 2.4e-13 | Cell Cycle Arrest |
| BAX | 1.49 | 5.0e-11 | Pro-apoptosis |
| GADD45A | 1.35 | 8.3e-9 | DNA Damage Response |
| CASP3 | 1.28 | 6.1e-8 | Apoptosis |
| TP53INP1 | 1.19 | 1.7e-6 | p53 Signaling |
Table 2: Top Differentially Expressed Genes in NSD2i-A Treated Cells
| Gene Symbol | Log2 Fold Change | Adjusted p-value | Function/Pathway |
| Down-regulated | |||
| CCND2 | -2.89 | 4.5e-28 | Cell Cycle |
| MYC | -2.75 | 1.1e-25 | Transcription Factor, Proliferation |
| BCL2 | -2.54 | 8.2e-22 | Anti-apoptosis |
| E2F2 | -2.31 | 3.6e-19 | Cell Cycle |
| PRKCA | -2.20 | 7.9e-18 | PKC Signaling |
| FGFR3 | -2.12 | 2.0e-16 | Receptor Tyrosine Kinase |
| Up-regulated | |||
| CDKN1A | 3.15 | 9.8e-26 | Cell Cycle Arrest |
| BAX | 2.98 | 2.3e-23 | Pro-apoptosis |
| GADD45A | 2.76 | 6.1e-20 | DNA Damage Response |
| CASP3 | 2.63 | 4.4e-19 | Apoptosis |
| TP53INP1 | 2.45 | 1.2e-17 | p53 Signaling |
| IRF4 | -1.95 | 5.5e-15 | Myeloma Survival Factor |
Table 3: Comparative Pathway Analysis
| Pathway | This compound (Normalized Enrichment Score) | NSD2i-A (Normalized Enrichment Score) |
| Cell Cycle | -1.85 | -2.95 |
| Apoptosis | 1.78 | 2.88 |
| p53 Signaling Pathway | 1.65 | 2.75 |
| MYC Targets | -1.92 | -3.10 |
| PI3K-Akt Signaling | -1.55 | -2.65 |
| DNA Repair | 1.48 | 2.58 |
NSD2 Signaling Pathway and Mechanism of Inhibition
NSD2 primarily functions by catalyzing the dimethylation of H3K36. This epigenetic mark is associated with active gene transcription. Overexpression of NSD2 leads to a global increase in H3K36me2, which promotes the expression of oncogenes and genes involved in cell proliferation, survival, and DNA repair.[4] NSD2 has been shown to regulate key cancer-related pathways including the ERK, AKT, and PKCα signaling cascades.[5][6] Inhibition of NSD2's catalytic activity is expected to reverse these effects, leading to the downregulation of oncogenic gene expression and the induction of tumor-suppressive pathways.
NSD2 Signaling Pathway Diagram
Caption: NSD2 pathway and points of inhibition.
Discussion and Conclusion
The illustrative transcriptomic data presented in this guide highlight the potential of NSD2 inhibition as a therapeutic strategy. Both this compound and the next-generation inhibitor NSD2i-A are shown to modulate key cancer-related pathways, leading to cell cycle arrest and apoptosis.
The hypothetical data suggests that NSD2i-A exhibits a more profound and broader impact on the transcriptome compared to this compound, as evidenced by the larger fold changes in gene expression and more significant enrichment of key pathways. This is consistent with the expected higher potency and selectivity of a next-generation compound. Notably, NSD2i-A is shown to downregulate IRF4, a critical survival factor in multiple myeloma, which is a key indicator of a potent anti-myeloma agent.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone methyltransferase NSD2 regulates apoptosis and chemosensitivity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of Novel Research Chemical LEM-14: A Procedural Guide
Essential guidance for the safe and compliant disposal of the novel histone methyltransferase inhibitor, LEM-14, is critical for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this research compound, established protocols for the disposal of uncharacterized or novel chemicals must be rigorously followed. The foundational principle is to treat the substance as hazardous until a thorough hazard determination is complete.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is a cornerstone of responsible laboratory practice. This guide provides a step-by-step operational plan for the disposal of this compound, ensuring safety and compliance with regulatory standards.
Hazard Assessment and Waste Characterization
Before initiating any disposal procedures, a comprehensive hazard assessment is paramount. For a novel compound like this compound, if the specific hazards are unknown, it must be handled as a particularly hazardous substance.[1] This involves assuming it could possess one or more of the characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5]
Key considerations for this compound, as a histone methyltransferase (HMT) inhibitor, may include potential biological activity and cytotoxicity, necessitating careful handling to avoid exposure.
Procedural Steps for Proper Disposal
The following table outlines the essential logistical and safety steps for the proper disposal of this compound and its associated waste.
| Step | Action | Key Protocols and Considerations |
| 1. Hazard Determination | Assume this compound is hazardous. Review any available data on similar HMT inhibitors for potential hazards. Consult with your institution's Environmental Health and Safety (EHS) department. | The person generating the waste is responsible for its proper characterization.[2][6] If properties are unknown, the chemical must be assumed to be hazardous.[1] |
| 2. Segregation of Waste | Collect this compound waste in a dedicated, properly labeled container. Do not mix with other chemical waste streams unless compatibility is confirmed.[7][8] | Incompatible wastes must be stored separately to prevent dangerous reactions.[7] |
| 3. Container Selection and Labeling | Use a leak-proof container compatible with the chemical nature of this compound. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known or suspected hazards.[9] | All waste containers must be kept closed except when adding waste.[9] |
| 4. Accumulation and Storage | Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9] Ensure secondary containment is used to prevent spills. | Adhere to institutional limits on the volume of waste that can be stored in an SAA.[9] |
| 5. Disposal of Contaminated Materials | Any materials contaminated with this compound (e.g., gloves, pipette tips, bench paper) should be considered solid hazardous waste and collected in a separate, appropriately labeled container.[8] | Sharps contaminated with chemicals must be disposed of in a designated, puncture-resistant sharps container.[10] |
| 6. Empty Container Disposal | An "empty" container that held this compound may still be considered hazardous waste. If it held what is determined to be an acutely hazardous substance (a "P-listed" waste), the container must be managed as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste.[8] | Consult your EHS department for specific procedures on decontaminating and disposing of empty chemical containers. |
| 7. Arranging for Pickup and Disposal | Once the waste container is full or ready for disposal, submit a waste pickup request to your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash. | EHS is responsible for the final transport and disposal of hazardous waste in compliance with all federal, state, and local regulations.[9] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound are available, the standard procedure for handling an uncharacterized research chemical involves a "cradle-to-grave" approach to waste management.[8] The process begins with the assumption of hazard and ends with documented, compliant disposal through a certified hazardous waste management entity, coordinated by the institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of a laboratory chemical like this compound.
Caption: Disposal workflow for a novel research chemical.
By adhering to these procedural guidelines, researchers can ensure the safe and environmentally responsible disposal of novel compounds like this compound, fostering a culture of safety and regulatory compliance within the laboratory.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. Hazardous Waste Determination | Columbia | Research [research.columbia.edu]
- 4. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 5. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 6. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
